2-Butylbenzo[d]isothiazol-3(2H)-one
Description
The exact mass of the compound 1,2-Benzisothiazol-3(2H)-one, 2-butyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYIHWDYPAZCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035649 | |
| Record name | 2-Butyl-2,3-dihydrobenzisothiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-07-4 | |
| Record name | N-Butyl-1,2-benzisothiazolin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-2,3-dihydrobenzisothiazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyl-2,3-dihydrobenzisothiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-n-butyl-benzo[d]isothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Butyl-1,2-benzisothiazolin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYL-2,3-DIHYDROBENZISOTHIAZOL-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PK26VAT4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Butylbenzo[d]isothiazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butylbenzo[d]isothiazol-3(2H)-one, also known as BBIT, is a synthetic compound recognized for its potent antimicrobial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation, a summary of its key physicochemical and spectroscopic data, and a discussion of its known applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, material science, and drug development.
Introduction
This compound is a five-membered nitrogen and sulfur-containing heterocyclic compound.[3] It belongs to the class of benzo[d]isothiazol-3(2H)-ones, which are known for a broad spectrum of biological activities, including antibacterial, antifungal, antineoplastic, and hypoglycemic properties.[3][4] Specifically, this compound is widely utilized as an industrial biocide and a preservative in cosmetics, paints, adhesives, and water treatment applications to prevent microbial contamination.[1][2] Its efficacy against a wide range of microorganisms makes it a subject of interest for further investigation and application development.
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound and its oxidized derivatives are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4299-07-4 | [2][5] |
| Molecular Formula | C₁₁H₁₃NOS | [5][6] |
| Molecular Weight | 207.29 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 332.921 °C at 760 mmHg | [8] |
| Density | 1.177 g/cm³ | [8] |
| Flash Point | 155.146 °C | [8] |
| Solubility | Sparingly soluble in water | [2] |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | HRMS (ESI, m/z) | Reference |
| This compound-1-oxide | 7.94–7.91 (m, 1H), 7.83 (d, J = 7.3 Hz, 1H), 7.76–7.66 (m, 2H), 3.93–3.83 (m, 1H), 3.75–3.65 (m, 1H), 1.75–1.66 (m, 2H), 1.39–1.32 (m, 2H), 0.90 (t, J = 7.3 Hz, 3H) | 165.38, 145.56, 134.10, 133.21, 128.43, 126.11, 125.07, 41.07, 31.36, 20.09, 13.67 | [M + H]⁺ calcd. for C₁₁H₁₄NO₂S: 224.0740; found: 224.0737 | [9] |
| This compound-1,1-dioxide | 8.00–7.96 (m, 1H), 7.87–7.72 (m, 3H), 3.70 (t, J = 7.4 Hz, 2H), 1.82–1.72 (m, 2H), 1.44–1.31 (m, 2H), 0.91 (t, J = 7.4 Hz, 3H) | 158.96, 137.74, 134.65, 134.27, 127.48, 125.09, 120.88, 39.23, 30.43, 20.05, 13.52 | Not Available | [9] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 1,2-benzisothiazol-3(2H)-one. Several methods have been reported, primarily involving the reaction of the sodium salt of 1,2-benzisothiazol-3(2H)-one with a butylating agent.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via N-Alkylation
This protocol is a synthesized procedure based on methods described in the literature.[10][11]
Materials:
-
1,2-Benzisothiazol-3(2H)-one (BIT)
-
Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
Step 1: Formation of the Sodium Salt of 1,2-Benzisothiazol-3(2H)-one
-
In a reaction vessel, dissolve 1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.0 to 1.05 equivalents) in ethanol dropwise to the mixture while stirring.
-
Continue stirring at reflux for 30 minutes to ensure complete formation of the sodium salt.
-
Cool the reaction mixture to room temperature (approximately 25 °C).
Step 2: N-Alkylation
-
To the solution containing the sodium salt of 1,2-benzisothiazol-3(2H)-one, add an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Slowly add 1-bromobutane (1.0 to 1.05 equivalents) to the reaction mixture.
-
Maintain the reaction temperature between 75-85 °C and stir for 3-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add toluene to the residue and wash the organic layer twice with water.
-
Recover the toluene under reduced pressure to obtain the crude product.
-
The crude product, this compound, is obtained as a yellow oil. Further purification can be achieved by vacuum distillation.
Synthesis of Oxidized Derivatives
This compound can be selectively oxidized to its corresponding 1-oxide and 1,1-dioxide derivatives.
Experimental Protocol: Synthesis of this compound-1-oxide
This protocol is based on the selective oxidation using Selectfluor®.[12][13]
Materials:
-
This compound
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 25 mL tube, charge this compound (0.2 mmol), Selectfluor® (0.2 mmol, 70.85 mg), DMF (0.2 mL), and water (1.8 mL).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion of the reaction, add ethyl acetate (5 mL).
-
Wash the organic phase with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Concentrate the filtrate in vacuo to yield this compound-1-oxide.
Biological Activity and Applications
This compound exhibits potent antibacterial and antifungal activity.[1] It is commonly used as a pesticide ingredient in agriculture to protect crops from diseases and in coatings to prevent the growth of mold and algae.[1] Additionally, it serves as a preservative in personal care products to extend their shelf life.[1]
Signaling Pathways
Based on the available literature from the search, there is no specific information describing the signaling pathways associated with the biological activity of this compound. Further research is required to elucidate the molecular mechanisms underlying its antimicrobial and antifungal effects.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols offer a practical guide for its preparation and the synthesis of its oxidized derivatives. The summarized physicochemical and spectroscopic data serve as a useful reference for its identification and characterization. While the compound is known for its broad-spectrum antimicrobial activity, its specific molecular targets and signaling pathways remain an area for future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Butyl-1,2-benzisothiazolin-3-one | CymitQuimica [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cas 4299-07-4,2-Butyl-1,2-benzisothiazolin-3-one | lookchem [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN104130206B - The synthetic method of 2-butyl-1,2-benzisothiazole-3-ketone - Google Patents [patents.google.com]
- 11. CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Butylbenzo[d]isothiazol-3(2H)-one as a Fungal Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) is a potent, broad-spectrum antifungal agent belonging to the isothiazolinone class of biocides.[1][2][3] While specific research on the detailed molecular mechanism of BBIT is limited, extensive studies on closely related isothiazolinones, such as 1,2-benzisothiazolin-3-one (BIT), provide a strong framework for understanding its fungicidal activity. The primary mechanism of action is believed to involve a multi-pronged attack on the fungal cell, beginning with cellular uptake and culminating in the disruption of essential enzymatic functions and the induction of overwhelming oxidative stress. This guide synthesizes the available information to present a cohesive overview of the core mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the key pathways.
Core Mechanism of Fungal Inhibition
The antifungal action of this compound is not attributed to a single, specific mode of action but rather to a cascade of disruptive events within the fungal cell. This non-specific targeting contributes to its broad-spectrum efficacy and may reduce the likelihood of resistance development.[4] The proposed mechanism can be broadly categorized into three key stages:
-
Cellular Uptake and Membrane Disruption: BBIT, like other isothiazolinones, is thought to readily diffuse across the fungal cell wall and membrane.[5] While it may not cause immediate, gross membrane lysis at inhibitory concentrations, it is likely to induce subtle alterations in membrane permeability.[4][6][7] This initial interaction facilitates its entry into the cytoplasm where it can exert its primary effects.
-
Enzyme Inhibition via Thiol-Reactivity: The hallmark of the isothiazolinone class of biocides is their reactivity with thiol groups (-SH), particularly those found in the cysteine residues of essential enzymes.[8] The electron-deficient sulfur atom in the isothiazolinone ring acts as an electrophile, readily forming disulfide bonds with cellular thiols. This covalent modification leads to the inactivation of a wide range of enzymes, critically disrupting vital metabolic pathways such as respiration and energy generation.[8]
-
Induction of Oxidative Stress: A growing body of evidence suggests that many effective antifungal agents induce the production of reactive oxygen species (ROS) within the fungal cell.[9][10] It is highly probable that the disruption of mitochondrial electron transport, a consequence of enzyme inhibition, leads to the generation of superoxide (B77818) radicals and other ROS. This surge in oxidative stress overwhelms the fungal cell's antioxidant defenses, causing widespread damage to lipids (lipid peroxidation), proteins, and DNA, ultimately leading to programmed cell death or apoptosis.[9] Studies on related isothiazolinones have demonstrated their capacity to increase ROS generation at the mitochondrial and cellular levels.[9]
Quantitative Data on Antifungal Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazol-3(2H)-one (BIT) Against Common Fungal Contaminants [11]
| Fungal Species | Minimum Inhibitory Concentration (ppm) |
| Aspergillus niger | 300 |
| Penicillium funiculosum | 150 |
| Cladosporium herbarum | 100 |
| Rhizopus nigricans | 450 |
| Fusarium sp. | 500 |
| Saccharomyces cerevisiae | 200 |
Note: The provided data is for a BIT product with an active ingredient concentration of 32%. The MIC values represent the concentration of the active ingredient.
Experimental Protocols
The following protocols are standard methodologies for evaluating the key aspects of the proposed mechanism of action for antifungal compounds like BBIT.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Methodology:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Spores or conidia are harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 104 conidia/mL) using a spectrophotometer or hemocytometer.[12]
-
Preparation of Antifungal Dilutions: A stock solution of BBIT is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate containing a liquid growth medium such as RPMI-1640 buffered with MOPS.[11][12]
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. Control wells (no antifungal and no inoculum) are included. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.[13]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[13][14]
Assessment of Cell Membrane Permeability (Propidium Iodide Uptake Assay)
Objective: To evaluate the effect of the antifungal agent on fungal cell membrane integrity.
Methodology:
-
Fungal Cell Treatment: Fungal cells are grown to the mid-logarithmic phase and then treated with BBIT at various concentrations (e.g., 1x, 2x, and 4x MIC) for a defined period. A positive control (e.g., 70% ethanol) and a negative control (untreated cells) are included.[15]
-
Staining: The treated cells are harvested, washed, and resuspended in a buffer (e.g., PBS). Propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, is added to the cell suspension and incubated in the dark.[15]
-
Analysis: The percentage of PI-positive (non-viable) cells is quantified using a flow cytometer or visualized using a fluorescence microscope. An increase in the percentage of PI-stained cells in the treated samples compared to the negative control indicates membrane damage.[15]
Measurement of Reactive Oxygen Species (ROS) Production
Objective: To determine if the antifungal agent induces oxidative stress in fungal cells.
Methodology:
-
Fungal Cell Treatment: Similar to the membrane permeability assay, fungal cells are treated with BBIT at different concentrations and for various durations.
-
Staining with a Fluorescent Probe: The treated cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Quantification of Fluorescence: The fluorescence intensity of the cell suspension is measured using a fluorometer or a fluorescence microplate reader. An increase in fluorescence in the treated cells compared to the untreated controls indicates an elevation in intracellular ROS levels.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed Antifungal Mechanism of BBIT.
Caption: Workflow for MIC Determination.
Caption: Logical Relationship of Antifungal Effects.
Conclusion
The mechanism of action of this compound as a fungal inhibitor is multifaceted, primarily revolving around the non-specific inhibition of essential cellular enzymes through reaction with thiol groups and the subsequent induction of lethal oxidative stress. While direct experimental data for BBIT is not extensively published, the well-documented activity of the isothiazolinone class provides a robust model for its antifungal properties. For researchers and professionals in drug development, this understanding underscores the potential of BBIT as an effective and broad-spectrum antifungal agent. Further research focusing on the specific molecular targets and signaling pathways affected by BBIT would provide a more granular understanding of its potent fungicidal activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Butyl-1,2-benzisothiazolin-3-one | Antifungal | TargetMol [targetmol.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride enhances the activity of fungicides that destabilize cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Minimal inhibitory concentration distributions and epidemiological cutoff values of five antifungal agents against Sporothrix brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. idexx.dk [idexx.dk]
- 15. Frontiers Publishing Partnerships | Two promising natural lipopeptides from Bacillus subtilis effectively induced membrane permeabilization in Candida glabrata [frontierspartnerships.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Butylbenzo[d]isothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT), a widely utilized biocide and antifungal agent.[1][2][3] This document is intended to serve as a key resource, presenting quantitative data, outlining relevant experimental methodologies, and visualizing associated chemical processes to support research and development activities.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental to understanding its behavior in various chemical and biological systems, influencing its solubility, membrane permeability, and overall bioavailability.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₃NOS | [1][4][5][6][7] |
| Molecular Weight | 207.29 g/mol | [1][4][5][7][8] |
| CAS Number | 4299-07-4 | [1][4][5] |
| Appearance | Yellow to reddish-brown transparent liquid | [1] |
| Boiling Point | 170 - 175 °C | [1] |
| 332.9 °C at 760 mmHg | [4][9] | |
| 332.9±25.0 °C | Predicted | |
| Melting Point | 137-138 °C | [10] |
| Not determined | [9] | |
| Density | 1.177 g/cm³ | [4] |
| 1.15 - 1.18 g/cm³ | [1] | |
| 1.176±0.06 g/cm³ | Predicted | |
| Water Solubility | ≤1mg/L (at 20°C) | [1] |
| Sparingly soluble in water | [2][11] | |
| logP (Octanol-Water Partition Coefficient) | 2.7 | [4][8] |
| 3.53 | [2] | |
| pKa | -2.10±0.20 | Predicted |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for chemical characterization and modeling. Below are detailed methodologies for key experiments.
Determination of Melting and Boiling Points
The melting point of a solid and the boiling point of a liquid are fundamental physical properties used for identification and purity assessment.[12]
-
Melting Point Determination:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus (e.g., a Vernier melt station or an oil bath).[12]
-
The sample is heated slowly, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[12]
-
-
Boiling Point Determination (Simple Distillation):
-
The liquid sample (e.g., 10.0 mL) is placed in a round-bottom flask.[12]
-
A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[12]
-
The liquid is heated, and as it boils, the vapor rises, and its temperature is recorded. The stable temperature observed during the collection of the distillate is the boiling point.[12] This process also serves to purify the liquid.[12]
-
Determination of the Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a critical parameter for predicting environmental fate and biological activity.[13] A miniaturized shake-flask approach is a common and reliable method.[14]
-
Preparation: A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
Equilibration: The mixture is agitated vigorously to ensure thorough mixing and partitioning of the solute between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the octanol (B41247) and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[13]
Visualizations
Synthesis Workflow
The synthesis of this compound can be achieved through a two-step process starting from 1,2-benzisothiazol-3-ketone (BIT).[15] This workflow illustrates the key stages of the reaction.
Caption: A two-step synthesis process for this compound.
Proposed Antimicrobial Mechanism of Action
As a member of the isothiazolinone class of biocides, this compound is believed to exert its antimicrobial effects through the disruption of essential cellular processes. The primary mechanism involves the deactivation of critical enzymes.
Caption: The mechanism involves thiol oxidation, leading to enzyme deactivation and cell death.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. guidechem.com [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. 2-Butyl-1,2-benzisothiazolin-3-one | Antifungal | TargetMol [targetmol.com]
- 6. 2-Butyl-1,2-benzisothiazolin-3-one | CymitQuimica [cymitquimica.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. 2-Butyl-1,2-benzisothiazolin-3-one | 4299-07-4 [chemicalbook.com]
- 11. CAS 4299-07-4: N-Butyl-1,2-benzisothiazolin-3-one [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone - Google Patents [patents.google.com]
Literature review on the biological activity of benzisothiazolinones
An In-depth Technical Guide on the Biological Activity of Benzisothiazolinones
Introduction
Benzisothiazolinones are a class of heterocyclic organic compounds widely recognized for their potent biocidal properties.[1][2] Structurally based on a 1,2-benzisothiazol-3(2H)-one backbone, these compounds and their derivatives have been extensively utilized as preservatives and antimicrobial agents in a vast array of industrial and consumer products, including paints, adhesives, cleaning agents, and pesticide formulations.[1][3][4] Beyond their established role in microbial control, recent research has unveiled a broader spectrum of biological activities, including significant anticancer and anti-inflammatory effects, positioning them as compounds of interest for therapeutic development.[5]
This technical guide provides a comprehensive literature review of the biological activities of benzisothiazolinones. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Antimicrobial Activity
Benzisothiazolinones exhibit broad-spectrum activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[6][7][8] This efficacy has made 1,2-benzisothiazolin-3-one (BIT) a staple industrial biocide, often favored for its stability at high pH and temperatures.[9][7]
Mechanism of Action
The antimicrobial action of benzisothiazolinones is multifaceted and generally considered non-specific, which reduces the likelihood of microbial resistance.[6][7] The primary mechanisms involve:
-
Cell Membrane Disruption: BIT can destroy the permeability of the cell membrane, leading to the leakage of intracellular components and cell death.[6]
-
Enzyme Inhibition: The active N-S bond in the isothiazolinone ring is crucial to its activity.[10] It can react with thiol (-SH) groups in intracellular proteins and enzymes, breaking the S-N bond and forming disulfide bridges (S-S) with the microbial proteins.[9][10] This interaction disrupts normal cellular metabolism and enzyme function, leading to an irreversible inhibition of microbial growth.[3][9]
-
DNA Interaction: An alternative mechanism suggests that the heterocyclic ring can form hydrogen bonds with DNA bases within bacterial proteins.[10] This interaction is proposed to destroy the DNA structure, inhibit replication, and ultimately lead to cell death.[10]
Quantitative Antimicrobial Data
The efficacy of benzisothiazolinones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (ppm) | Reference |
| 1,2-Benzisothiazolin-3-one (BIT) | Escherichia coli | 30 | [9] |
| 1,2-Benzisothiazolin-3-one (BIT) | Staphylococcus aureus | 30 | [9] |
| 1,2-Benzisothiazolin-3-one (BIT) | Other common bacteria and molds | < 500 | [9] |
Experimental Protocol: Broth Macrodilution for MIC Determination
This method is a standard procedure for evaluating the in vitro antimicrobial activity of a compound.[11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli or S. aureus) is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A stock solution of the benzisothiazolinone compound is prepared. Serial two-fold dilutions are then made in test tubes containing MHB to achieve a range of desired concentrations.
-
Inoculation: Each tube containing the diluted compound is inoculated with the standardized microbial suspension. A positive control tube (broth + inoculum, no compound) and a negative control tube (broth only) are included.[11]
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]
-
MIC Determination: After incubation, the tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (no turbidity).[11] Turbidity can also be measured spectrophotometrically at 600 nm.[11]
Anticancer Activity
Derivatives of the benzisothiazole and benzisothiazolinone scaffold have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines, making them promising candidates for new chemotherapeutic agents.[12][5][13]
Mechanism of Action and Signaling Pathways
The anticancer activity of these compounds is mediated through the modulation of multiple critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
Induction of Apoptosis: Benzisothiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][14] This is often achieved by disrupting the mitochondrial membrane potential, increasing the expression of pro-apoptotic proteins like Bax, and decreasing anti-apoptotic proteins like Bcl-xL.[12] Cell cycle analysis often reveals an increase in the sub-G1 phase population, which is indicative of apoptotic DNA fragmentation.[14]
-
Signaling Pathway Inhibition: These compounds can inhibit key oncogenic signaling pathways. Studies have shown downregulation of EGFR (Epidermal Growth Factor Receptor) activity and subsequent inhibition of downstream pathways including PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK, which are crucial for cancer cell growth and survival.[12][15] Another target is the NF-κB pathway, which plays a role in inflammation-driven cancers.[14]
References
- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Main Uses of Benzisothiazolinone CAS - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 4. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices [mdpi.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cneasychem.com [cneasychem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 10. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]
- 11. Microencapsulation of the Biocide Benzisothiazolinone (BIT) by Inclusion in Methyl-β-cyclodextrin and Screening of Its Antibacterial and Ecotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
The Rise of a Versatile Scaffold: An In-depth Technical Guide to N-Substituted 1,2-Benzisothiazol-3(2H)-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted 1,2-benzisothiazol-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this versatile class of compounds. It further delves into their diverse applications as therapeutic agents, including their roles as antiviral, anti-inflammatory, and apoptosis-modulating agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a compilation of quantitative structure-activity relationship data. Finally, key signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.
Discovery and History
The journey of N-substituted 1,2-benzisothiazol-3(2H)-ones is rooted in the broader exploration of isothiazolinone chemistry. The foundational isothiazolinone nucleus was first reported in the 1960s, with pioneering work conducted by scientists at Rohm and Haas Company.[1] This initial research laid the groundwork for the development of various isothiazolinone-based biocides.
The synthesis of the parent compound, 1,2-benzisothiazol-3(2H)-one, was first reported in the early 20th century through the exploration of thiourea (B124793) derivative reactivity.[2] These early methods often involved the cyclization of halogenated aromatic precursors with thiourea or related thioamides.[2] Over the decades, the therapeutic potential of this scaffold was increasingly recognized, leading to the development of a vast array of N-substituted derivatives with fine-tuned pharmacological profiles. These derivatives have since been investigated for a wide range of applications in drug discovery, from combating infectious diseases to treating inflammatory conditions and cancer.[3][4]
Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones
A variety of synthetic routes to N-substituted 1,2-benzisothiazol-3(2H)-ones have been developed, offering flexibility in accessing structurally diverse analogs. These methods can be broadly categorized into intramolecular and intermolecular pathways.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones, starting from a common precursor and highlighting key transformation steps.
Experimental Protocols
This protocol describes a facile synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones from thiosalicylic acid.
Materials:
-
Thiosalicylic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
Primary amine (R-NH2)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
A mixture of thiosalicylic acid (1.0 eq), thionyl chloride (10.0 eq), and a few drops of DMF is heated at 80 °C for 12 hours.
-
Excess thionyl chloride is removed under reduced pressure.
-
The crude intermediate is dissolved in DCM and treated with the desired primary amine (10.0 eq).
-
The resulting mixture is stirred at room temperature for approximately 20 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the N-substituted 1,2-benzisothiazol-3(2H)-one product.
This method provides an alternative route to the parent 1,2-benzisothiazol-3(2H)-one.
Materials:
-
2,2'-Dithio-bis-benzoyl chloride
-
Chlorine gas
-
Methylene (B1212753) chloride
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Chlorine gas is bubbled into a stirred suspension of 2,2'-dithio-bis-benzoyl chloride (1.0 eq) in methylene chloride.[5]
-
The resulting solution is added to concentrated ammonium hydroxide with vigorous stirring.[5]
-
The mixture is stirred for one hour after the addition is complete.[5]
-
The resulting solid is collected by filtration.[5]
-
The damp solid is suspended in water and acidified by the addition of concentrated hydrochloric acid with vigorous stirring.[5]
-
The solid product is isolated by filtration, washed with water, and dried in vacuo to yield 1,2-benzisothiazol-3(2H)-one.[5]
Biological Activities and Therapeutic Applications
N-substituted 1,2-benzisothiazol-3(2H)-ones exhibit a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antiviral Activity
Derivatives of this scaffold have shown promising antiviral activity, particularly against Dengue virus (DENV). They have been identified as inhibitors of the DENV NS2B-NS3 protease, an enzyme essential for viral replication.[3]
The DENV NS2B-NS3 protease is a chymotrypsin-like serine protease responsible for cleaving the viral polyprotein into functional viral proteins.[6] Inhibition of this protease halts the viral life cycle. N-substituted 1,2-benzisothiazol-3(2H)-ones act as competitive inhibitors, binding to the active site of the protease and preventing substrate processing.[7]
Anti-inflammatory Activity
The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin (B28170) derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandins.[7]
COX-2 converts arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins, including PGE2, which are potent mediators of inflammation.[8][9] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]
Apoptosis Modulation
Certain derivatives of 1,2-benzisothiazol-3(2H)-one have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[10] Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders.
Caspase-3 is activated by initiator caspases (e.g., caspase-8 and caspase-9) in response to apoptotic signals.[11][12] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[13] By inhibiting caspase-3, these compounds can modulate programmed cell death, offering a potential therapeutic strategy for diseases characterized by excessive apoptosis.[10]
Quantitative Data
The following tables summarize the biological activity of selected N-substituted 1,2-benzisothiazol-3(2H)-one derivatives against various targets.
Table 1: Inhibition of Dengue Virus NS2B-NS3 Protease
| Compound | N-Substituent | IC50 (µM) |
| 1 | 2-Chlorophenyl | >50 |
| 2 | 2,6-Dichlorophenyl | 26.3 ± 2.5 |
| 3 | 2-Nitrophenyl | 39.8 ± 3.1 |
| 4 | 4-Nitrophenyl | >50 |
| 5 | 2-Methyl-4-nitrophenyl | >50 |
| 6 | 4-Bromophenyl | >50 |
| 7 | 2-Hydroxyphenyl | >50 |
Data extracted from Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease.
Table 2: Inhibition of Human Leukocyte Elastase (HLE)
| Compound | N-Substituent | IC50 (nM) |
| 8 | Phthalimid-1-yl (1,1-dioxide) | Micromolar activity |
| 9 | 2-Methyl-4-oxo-3(4H)-quinazolinyl (1,1-dioxide) | Micromolar activity |
Data extracted from N,N′-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides: Synthesis, biological activity, and derived radicals.[14]
Conclusion
N-substituted 1,2-benzisothiazol-3(2H)-ones represent a highly versatile and valuable scaffold in modern drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The demonstrated efficacy of these compounds as antiviral, anti-inflammatory, and apoptosis-regulating agents underscores their therapeutic potential. Future research in this area is likely to focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds and exploring new therapeutic applications for this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 11. Caspase 3 - Wikipedia [en.wikipedia.org]
- 12. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Butylbenzo[d]isothiazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the industrial biocide and organic building block, 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT). The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental protocols, and a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the available quantitative data for this compound, a compound with the molecular formula C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol .[1]
Table 1: ¹H NMR Spectroscopic Data
While a specific spectrum for this compound was not found in the available literature, a Certificate of Analysis for the compound confirms that its ¹H NMR spectrum is "Consistent with structure"[1]. For comparative purposes, the ¹H NMR data for the closely related oxidized compound, this compound-1-oxide, is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (Proposed) |
| 7.94–7.91 | m | - | 1H | Aromatic CH |
| 7.83 | d | 7.3 | 1H | Aromatic CH |
| 7.76–7.66 | m | - | 2H | Aromatic CH |
| 3.93–3.83 | m | - | 1H | N-CH₂ (diastereotopic) |
| 3.75–3.65 | m | - | 1H | N-CH₂ (diastereotopic) |
| 1.75–1.66 | m | - | 2H | N-CH₂-CH₂ |
| 1.39–1.32 | m | - | 2H | CH₂-CH₃ |
| 0.90 | t | 7.3 | 3H | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz. Data for this compound-1-oxide.
Table 2: ¹³C NMR Spectroscopic Data
Similar to the ¹H NMR data, a specific ¹³C NMR spectrum for the target compound was not available. The data for the oxidized analog is provided for reference.
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| 165.38 | C=O |
| 145.56 | Aromatic C (quaternary) |
| 134.10 | Aromatic CH |
| 133.21 | Aromatic CH |
| 128.43 | Aromatic C (quaternary) |
| 126.11 | Aromatic CH |
| 125.07 | Aromatic CH |
| 41.07 | N-CH₂ |
| 31.36 | N-CH₂-CH₂ |
| 20.09 | CH₂-CH₃ |
| 13.67 | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz. Data for this compound-1-oxide.
Table 3: Mass Spectrometry Data
A Certificate of Analysis indicates that the LCMS data for this compound is "Consistent with structure"[1]. High-resolution mass spectrometry (HRMS) data for the protonated molecule of the oxidized analog is available.
| Parameter | Value |
| Ionization Mode | ESI |
| Calculated m/z [M+H]⁺ | 224.0740 |
| Found m/z [M+H]⁺ | 224.0737 |
Data for this compound-1-oxide.
Table 4: Infrared (IR) Spectroscopy Data
Specific IR spectroscopic data for this compound was not found in the reviewed literature. However, characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (amide) | 1680 - 1630 |
| C-N stretch | 1400 - 1000 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
| Aliphatic C-H stretch | 3000 - 2850 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is typically used to obtain accurate mass measurements.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.
References
An In-depth Technical Guide to the Antifungal and Antibacterial Properties of 2-Butylbenzo[d]isothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butylbenzo[d]isothiazol-3(2H)-one, commonly known as BBIT, is a synthetic organic compound belonging to the isothiazolinone class of biocides. It demonstrates potent, broad-spectrum antimicrobial activity against a wide range of bacteria and fungi. This technical guide provides a comprehensive overview of the antifungal and antibacterial properties of BBIT, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of new antimicrobial agents and formulations.
Introduction
This compound (BBIT) is a well-established industrial biocide utilized for its efficacy in preventing the growth of microorganisms in various materials.[1][2][3] Structurally, it is a derivative of 1,2-benzisothiazolin-3-one (BIT) with a butyl group attached to the nitrogen atom.[4] This modification enhances its lipophilicity, which is believed to contribute to its antimicrobial activity. BBIT is recognized for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species, including molds and yeasts.[1][2] Its primary applications are as a preservative in plastics, polyurethanes, leather, textiles, and other industrial products to prevent microbial degradation and surface contamination.[1][3]
Antimicrobial Spectrum and Efficacy
Antibacterial Activity
| Bacterial Species | Strain | MIC (ppm) | Reference |
| Staphylococcus aureus | ATCC 6538 | 30 | [5] (Data for BIT, efficacy of BBIT is expected to be similar or greater) |
| Escherichia coli | ATCC 10536 | 30 | [5] (Data for BIT, efficacy of BBIT is expected to be similar or greater) |
| Pseudomonas aeruginosa | ATCC 15442 | Not specified | |
| Bacillus subtilis | Not specified | Not specified |
Note: The data for S. aureus and E. coli is for the parent compound 1,2-benzisothiazolin-3-one (BIT). It is generally understood that N-alkylation, as in BBIT, can enhance antimicrobial activity. However, specific comparative data was not available in the reviewed literature.
Antifungal Activity
| Fungal Species | Strain | MIC (ppm) | Reference |
| Aspergillus niger | Not specified | < 500 | [5] (Data for BIT) |
| Candida albicans | Not specified | Not specified | |
| Saccharomyces cerevisiae | Not specified | Not specified | |
| Molds and Yeasts | General | Effective | [1][2] |
Note: The data for Aspergillus niger is for the parent compound 1,2-benzisothiazolin-3-one (BIT). BBIT is noted to have a strong effect on controlling mildew and fungi.[1]
Mechanism of Action
The antimicrobial mechanism of isothiazolinones, including BBIT, is primarily attributed to their ability to interact with and disrupt essential cellular components, particularly proteins containing thiol groups (cysteine residues).[6][7] The proposed mechanism involves a multi-step process that ultimately leads to cell death.
Interaction with Thiol-Containing Proteins
The core of the isothiazolinone structure contains a reactive N-S bond. This electrophilic sulfur atom is susceptible to nucleophilic attack by the thiol groups of cysteine residues within microbial proteins. This interaction leads to the formation of a disulfide bond between the biocide and the protein, effectively inactivating the protein.[6] This process can be visualized as follows:
Figure 1. Interaction of BBIT with microbial thiol groups.
Disruption of Metabolic Pathways
The inactivation of key enzymes containing cysteine residues disrupts critical metabolic pathways within the microbial cell. Isothiazolinones have been shown to rapidly inhibit growth and metabolism by targeting dehydrogenase enzymes.[6] This interference with essential processes such as respiration and energy generation leads to a cessation of cellular functions.[6][7]
Figure 2. Disruption of metabolic pathways by BBIT.
The non-specific nature of this mechanism, targeting multiple thiol-containing proteins, makes the development of microbial resistance to isothiazolinones less likely compared to antibiotics with highly specific targets.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal and antibacterial properties of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[9][10][11][12][13]
Objective: To determine the lowest concentration of BBIT that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound (BBIT) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial culture in the logarithmic growth phase.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of BBIT Dilutions:
-
Prepare a series of two-fold dilutions of the BBIT stock solution in the appropriate growth medium directly in the 96-well microtiter plate.
-
Typically, 100 µL of medium is added to all wells, and then 100 µL of the BBIT stock solution is added to the first well and serially diluted down the plate.
-
-
Inoculation:
-
Add a standardized volume (e.g., 5-10 µL) of the prepared inoculum to each well containing the BBIT dilutions and the positive control well (medium with inoculum but no BBIT).
-
Include a negative control well with medium only to check for sterility.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of BBIT at which there is no visible growth (turbidity) in the well. This can be confirmed by reading the optical density using a microplate reader.
-
Figure 3. Experimental workflow for MIC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed as a follow-up to the MIC test to determine the lowest concentration of the antimicrobial agent that results in microbial death.
Objective: To determine the lowest concentration of BBIT that kills 99.9% of the initial microbial inoculum.
Materials:
-
Microtiter plate from the completed MIC assay.
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile micropipettes and tips.
-
Incubator.
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
-
MBC/MFC Determination:
-
The MBC or MFC is the lowest concentration of BBIT from which no microbial growth is observed on the subculture agar plates.
-
Conclusion
This compound is a potent, broad-spectrum antimicrobial agent with established efficacy against a wide range of bacteria and fungi. Its mechanism of action, centered on the disruption of essential thiol-containing proteins, provides a robust defense against microbial proliferation and makes the development of resistance less probable. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals exploring the potential of BBIT and related compounds in various antimicrobial applications. Further research to establish a more comprehensive and standardized dataset of its antimicrobial activity against a wider array of clinically and industrially relevant microorganisms is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. tnjchem.com [tnjchem.com]
- 3. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cneasychem.com [cneasychem.com]
- 9. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
An In-depth Technical Guide to 2-Butylbenzo[d]isothiazol-3(2H)-one: Properties, Synthesis, and Antimicrobial Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butylbenzo[d]isothiazol-3(2H)-one, a member of the isothiazolinone class of compounds, is a widely utilized biocide and preservative with potent, broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and biological activity. Detailed experimental protocols for its synthesis and for the assessment of its antimicrobial efficacy are presented. Furthermore, this guide elucidates the mechanism of action of isothiazolinones, offering insights for researchers and professionals in drug development and material science.
Chemical Identity and Properties
This compound, also known as Butyl Benzisothiazolinone (BBIT), is a synthetic organic compound characterized by a benzisothiazole core with a butyl group attached to the nitrogen atom.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4299-07-4 | [1] |
| Molecular Formula | C₁₁H₁₃NOS | [2] |
| Molecular Weight | 207.29 g/mol | [2] |
| Appearance | Light yellow to yellow to orange clear liquid | [3] |
| Boiling Point | 332.921 °C at 760 mmHg | |
| Flash Point | 155.146 °C | |
| Density | 1.177 g/cm³ | |
| Solubility | Sparingly soluble in water. | |
| Synonyms | 2-n-Butyl-benzo[d]isothiazol-3-one, BBIT, n-butyl-1,2-benzisothiazoline-3-one | [3] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.
Experimental Protocol: Synthesis from 1,2-Benzisothiazolin-3-one (BIT)
This method involves the N-alkylation of the parent compound, 1,2-benzisothiazolin-3-one.
Materials:
-
1,2-Benzisothiazolin-3-one (BIT)
-
Sodium hydroxide (B78521) (NaOH)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)
-
Water
Procedure:
-
Formation of the Sodium Salt: In a reaction vessel, dissolve 1,2-benzisothiazolin-3-one in an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature with stirring until the BIT is fully dissolved, indicating the formation of the sodium salt.
-
N-Alkylation: To the solution of the sodium salt of BIT, add an aprotic polar solvent such as DMF. Subsequently, add 1-bromobutane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-90°C and maintain it for several hours with continuous stirring.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction with a suitable organic solvent, followed by washing of the organic phase with water. The solvent is then removed under reduced pressure, and the crude product can be further purified by vacuum distillation to yield this compound.
Experimental Protocol: Synthesis from 2-Mercaptobenzamides
This method involves an intramolecular cyclization of a 2-mercaptobenzamide derivative.
Materials:
-
N-butyl-2-mercaptobenzamide
-
Copper(I) catalyst (e.g., CuCl)
-
Oxygen (O₂)
-
Organic solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a gas inlet, dissolve N-butyl-2-mercaptobenzamide in an appropriate organic solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a Copper(I) salt, such as copper(I) chloride, to the solution.
-
Oxidative Cyclization: Bubble oxygen gas through the reaction mixture while stirring vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the catalyst can be removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against bacteria and fungi, making it an effective preservative and biocide in various industrial and commercial applications.[4][5]
Data Presentation: Antimicrobial Efficacy
Table 2: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazolin-3-one (BIT)
| Microorganism | Type | MIC (ppm) | Reference |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 400 | [3] |
| Escherichia coli | Gram-negative Bacteria | 400 | [3] |
| Staphylococcus aureus | Gram-positive Bacteria | 250 | [3] |
| Aspergillus niger | Fungus | 300 | [4] |
| Penicillium funiculosum | Fungus | 150 | [4] |
| Cladosporium herbarum | Fungus | 100 | [4] |
| Saccharomyces cerevisiae (Brewer's yeast) | Yeast | 200 | [4] |
Note: The presented MIC values are for the parent compound BIT and should be considered as indicative of the potential activity of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a known high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with the appropriate sterile growth medium to achieve a range of desired concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in the growth medium to the recommended cell density. Add a standardized volume of the diluted inoculum to each well of the microtiter plate, including a positive control well (containing medium and inoculum but no test compound) and a negative control well (containing medium only).
-
Incubation: Cover the microtiter plate and incubate under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action
The antimicrobial activity of isothiazolinones, including this compound, is primarily attributed to their ability to disrupt essential cellular processes in microorganisms.[6]
The proposed mechanism involves a two-step process:
-
Rapid Inhibition of Growth and Metabolism: Isothiazolinones quickly inhibit microbial growth by targeting and deactivating key enzymes involved in cellular metabolism.[7]
-
Irreversible Cell Damage: This initial inhibition is followed by irreversible damage to the cell, ultimately leading to cell death.[7]
The primary molecular target of isothiazolinones is believed to be thiol (-SH) groups present in microbial proteins, particularly in the active sites of enzymes.[6][8] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with these nucleophilic thiol groups, leading to the formation of mixed disulfides. This covalent modification inactivates the enzymes, thereby disrupting critical metabolic pathways.
Key pathways affected include:
-
Cellular Respiration: Inhibition of dehydrogenase enzymes in the respiratory chain disrupts the electron transport process and, consequently, ATP synthesis.[7]
-
Glucose Transport and Oxidation: The uptake and metabolism of essential nutrients like glucose are significantly inhibited.[8]
The disruption of these fundamental processes leads to a cascade of events, including the production of reactive oxygen species (ROS), which further contributes to cellular damage and death.
Mandatory Visualization: Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
Diagram 1. Proposed mechanism of antimicrobial action of this compound.
Conclusion
This compound is a potent antimicrobial agent with a well-established, albeit general, mechanism of action. Its broad-spectrum efficacy makes it a valuable tool in various industrial and research applications. This technical guide provides foundational information for researchers and professionals, summarizing its chemical properties, synthesis, and biological activity. Further research is warranted to elucidate the specific enzymatic targets and signaling pathways affected by this compound in different microorganisms to enable the development of more targeted and effective antimicrobial strategies.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. meisenbaochem.com [meisenbaochem.com]
- 4. tnjchem.com [tnjchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Molecular weight and formula of 2-Butylbenzo[d]isothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Butylbenzo[d]isothiazol-3(2H)-one, a potent antimicrobial agent. This document consolidates key chemical data, detailed experimental protocols for synthesis and antimicrobial testing, and a summary of its mechanism of action, tailored for professionals in research and drug development.
Core Compound Properties
This compound, also known as Butyl Benzisothiazolinone (BBIT), is a synthetic heterocyclic organic compound recognized for its broad-spectrum biocidal activity.[1] It is utilized as a preservative and antimicrobial agent in various industrial and commercial applications, including paints, coatings, and personal care products, to prevent microbial degradation.[1]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NOS | [2][3] |
| Molecular Weight | 207.29 g/mol | [2][3] |
| CAS Number | 4299-07-4 | [2][3] |
| Appearance | White to off-white powder or liquid | |
| Solubility | Soluble in DMSO (50 mg/mL) | [3] |
| Boiling Point | 332.921 °C at 760 mmHg | |
| Storage (Pure Form) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
Mechanism of Action
The biocidal activity of isothiazolinones, including this compound, is primarily attributed to a two-step mechanism. The process begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage that leads to cell death.[4]
The core of this mechanism involves the electrophilic sulfur atom in the isothiazolinone ring. This sulfur atom readily reacts with nucleophilic thiol groups (-SH) found in the cysteine residues of essential proteins and enzymes within the microbial cell.[2][5] This interaction leads to the formation of disulfide bonds, causing a disruption of vital cellular processes.[2] Key metabolic pathways, including respiration and energy generation (ATP synthesis), are rapidly inhibited.[6] The subsequent destruction of protein thiols and the production of free radicals result in cell death.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound.
Synthesis of 2-Butyl-1,2-benzisothiazol-3-one
A common method for the synthesis of 2-Butyl-1,2-benzisothiazol-3-one involves a two-step process starting from 1,2-benzisothiazol-3-one (BIT).
Step 1: Formation of the Alkali Metal Salt
-
In a reaction vessel, dissolve 1,2-benzisothiazol-3-one (BIT) in water.
-
Add a solution of an alkali, such as sodium hydroxide (B78521) (NaOH), to the BIT solution. The molar ratio of BIT to alkali should be approximately 1:1.03.
-
Heat the mixture to 60-65°C and maintain this temperature for 15-25 minutes with stirring until the BIT is completely dissolved.
-
Cool the resulting solution to below 25°C to allow the alkali metal salt of BIT to crystallize.
-
Filter the crystals and dry them in an oven.
Step 2: Reaction with Halogenated Normal Butane
-
In a separate reaction vessel, add the dried BIT alkali metal salt to an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add a halogenated normal butane, preferably 1-bromobutane.
-
Heat the reaction mixture to 85-90°C and maintain for approximately 5 hours with continuous stirring.
-
After the reaction is complete, filter the mixture.
-
The filtrate is then subjected to underpressure distillation to remove the solvent.
-
The resulting bullion is further purified by vacuum distillation to obtain 2-butyl-1,2-benzisothiazole-3-ketone with a purity of >96% as determined by HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains for testing
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on a suitable agar (B569324) medium.
-
Prepare a suspension of the microorganism in a sterile diluent to a concentration of approximately 1 x 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum concentration.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC):
-
Following the MIC determination, subculture a small aliquot (e.g., 10-20 µL) from each well showing no visible growth onto a suitable agar medium.
-
Incubate the agar plates until growth is visible in the subculture from the growth control well.
-
The MFC/MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Butylbenzo[d]isothiazol-3(2H)-one
This document provides an in-depth technical overview of 2-Butylbenzo[d]isothiazol-3(2H)-one, a significant antimicrobial agent. It is intended for researchers, scientists, and professionals in the fields of drug development, material science, and industrial chemistry. This guide covers its chemical identity, physicochemical properties, synthesis methodologies, applications, and safety protocols.
Nomenclature and Chemical Identity
This compound is a heterocyclic organic compound widely recognized for its potent antimicrobial properties.[1][2][3] Its formal IUPAC name is 2-butyl-1,2-benzothiazol-3-one .[1]
The compound is also known by a variety of synonyms, including:
-
2-Butyl-1,2-benzisothiazolin-3-one (BBIT)[4]
-
n-Butyl-1,2-benzisothiazolin-3-one[1]
-
2-n-Butyl-benzo[d]isothiazol-3-one[5]
-
1,2-Benzisothiazol-3(2H)-one, 2-butyl-[1]
CAS Number: 4299-07-4[1] Molecular Formula: C₁₁H₁₃NOS[6] Molecular Weight: 207.29 g/mol [6]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its application in various formulations and industrial processes.
| Property | Value | Reference(s) |
| Appearance | Yellow to reddish-brown transparent liquid | [4] |
| Boiling Point | 170-175 °C | [4] |
| Density | 1.15 - 1.18 g/mL | [4] |
| Flash Point | 155.146 °C | [7] |
| Water Solubility | ≤1 mg/L (at 20 °C) | [4] |
| pH | 2.5 - 3.5 | [4] |
| Thermal Stability | >300 °C | [4] |
| Solubility in Solvents | Soluble in DMSO (50 mg/mL) | [6] |
| XLogP3-AA | 2.7 | [1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several pathways, primarily involving the modification of the benzo[d]isothiazol-3(2H)-one (BIT) scaffold.
The diagram below illustrates a common synthetic approach where a BIT salt is reacted with a butyl halide to yield the final product.
Caption: General synthesis pathway for this compound.
A prevalent method for synthesizing 2-Butyl-1,2-benzisothiazol-3-one involves the N-alkylation of 1,2-benzisothiazol-3-one (BIT).[8]
Materials:
-
1,2-Benzisothiazol-3-one (BIT)
-
An alkali such as sodium hydroxide (B78521) or potassium hydroxide
-
A halo-n-butane, such as 1-bromobutane, 1-chlorobutane, or 1-iodobutane[8]
-
An aprotic polar solvent (e.g., DMF)
Procedure:
-
1,2-Benzisothiazol-3-one (BIT) is reacted with an alkali to form the corresponding alkali metal salt.[8]
-
The resulting salt is then dissolved in an aprotic polar solvent.[8]
-
1-Bromobutane (or another halo-n-butane) is added to the solution, and the reaction mixture is stirred.[8]
-
The reaction proceeds to yield 2-butyl-1,2-benzisothiazol-3-one.[8]
-
The final product can be purified by distillation under reduced pressure.[8]
Other synthetic strategies include copper-catalyzed reactions involving 2-halobenzamides and elemental sulfur.[9]
Applications and Biological Activity
This compound is a broad-spectrum biocide with established antibacterial and antifungal properties.[2][9] This activity makes it a valuable compound in various industrial and commercial applications.
Key Applications:
-
Industrial Biocide: It is used to protect polymer materials such as polyurethane (PU), polyvinyl chloride (PVC), and polyethylene (B3416737) (PE) from microbial degradation.[4]
-
Preservative: The compound serves as a preservative in coatings, adhesives, and personal care products to prevent the growth of mold and algae and extend shelf life.[2][3]
-
Agricultural Fungicide: In agriculture, it is used as an active ingredient in pesticides to protect crops from various fungal diseases.[2]
-
Pharmaceutical Intermediate: Its chemical structure serves as a scaffold for the synthesis of new medicinal compounds.[7]
The diagram below outlines the primary application areas of this compound.
Caption: Key application areas stemming from its antimicrobial properties.
Advanced Experimental Protocols: Selective Oxidation
Recent research has focused on the synthesis of oxidized derivatives of benzo[d]isothiazol-3(2H)-ones, which also exhibit significant biological activities.[10] A notable example is the metal-free, Selectfluor-mediated selective oxidation to produce this compound-1-oxide.[10][11]
References
- 1. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. meisenbaochem.com [meisenbaochem.com]
- 5. 2-Butyl-1,2-benzisothiazolin-3-one | CymitQuimica [cymitquimica.com]
- 6. 2-Butyl-1,2-benzisothiazolin-3-one | Antifungal | TargetMol [targetmol.com]
- 7. Cas 4299-07-4,2-Butyl-1,2-benzisothiazolin-3-one | lookchem [lookchem.com]
- 8. CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone - Google Patents [patents.google.com]
- 9. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of 2-Butylbenzo[d]isothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) is a synthetic organic compound belonging to the isothiazolinone class of biocides. It is recognized for its potent and broad-spectrum antimicrobial activity against bacteria and fungi.[1][2][3] This has led to its widespread use as a preservative in various industrial and consumer products, including paints, coatings, adhesives, and personal care products.[2] Understanding the in vitro biological effects of BBIT is crucial for assessing its efficacy, mechanism of action, and potential toxicity.
These application notes provide detailed protocols for the in vitro evaluation of BBIT, focusing on its cytotoxic and antimicrobial properties. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of microbiology, toxicology, and drug development.
Data Presentation
Cytotoxicity Data
The following table summarizes the cytotoxic activity of isothiazolone (B3347624) derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one | Huh7 (Hepatocellular Carcinoma) | MTT | 24 | 19.3 |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one | Huh7 (Hepatocellular Carcinoma) | MTT | 48 | 16.4 |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one | Huh7 (Hepatocellular Carcinoma) | MTT | 72 | 16.2 |
Note: Data for a representative isothiazolone derivative is provided as a reference.
Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides representative MIC values for a closely related compound, 1,2-benzisothiazolin-3-one (BIT), against common bacterial strains.[4]
| Microorganism | Strain | MIC (mg/L) |
| Escherichia coli | - | 1060 |
| Staphylococcus aureus | - | 212 |
Note: This data is for the related compound 1,2-benzisothiazolin-3-one (BIT) and serves as a reference for the expected range of activity.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Method
This protocol outlines the determination of the cytotoxic effects of this compound on mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (BBIT)
-
Mammalian cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of BBIT in DMSO.
-
Perform serial dilutions of the BBIT stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of BBIT to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest BBIT concentration) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the BBIT concentration and determine the IC50 value using a suitable software.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method.
Materials:
-
This compound (BBIT)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains on appropriate agar (B569324) plates.
-
Inoculate a single colony into the corresponding broth medium and incubate overnight.
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of BBIT in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the BBIT stock solution in the appropriate broth medium in the wells of a 96-well microplate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the BBIT dilutions.
-
Include a positive control (inoculum without BBIT) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of BBIT that shows no visible growth.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of BBIT using the MTT assay.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of BBIT.
Keap1-Nrf2 Signaling Pathway
Isothiazolinones have been shown to activate the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, which can be induced by compounds like BBIT, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.
Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway.
NF-κB Signaling Pathway
Some benzisothiazolone derivatives may exert their cytotoxic effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Inhibition of this pathway can lead to apoptosis.
Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by BBIT.
References
Application of 2-Butylbenzo[d]isothiazol-3(2H)-one in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) is a synthetic organic compound belonging to the isothiazolinone class of biocides. It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[1] In agricultural research, BBIT is investigated as a promising agent for crop protection, not only for its direct antimicrobial properties but also for its potential to elicit plant defense mechanisms. This document provides detailed application notes, experimental protocols, and an overview of the proposed mechanisms of action for BBIT in an agricultural context.
Application Notes
This compound is primarily utilized in agricultural research as a fungicide and bactericide.[2] Its application is targeted at controlling various plant diseases that can significantly impact crop yield and quality. Research applications extend from in vitro screening against specific plant pathogens to in vivo evaluation of its efficacy in protecting crops under controlled environmental conditions.
The compound can be formulated for application as a foliar spray or a soil drench. The choice of application method depends on the target pathogen and the host plant. For instance, foliar sprays are suitable for controlling diseases affecting leaves and stems, such as leaf blights and powdery mildews, while soil drenches may be effective against root rot pathogens.
A key area of investigation is the potential for BBIT and related benzisothiazolinone compounds to act as plant defense activators or elicitors. This involves studying their ability to induce Systemic Acquired Resistance (SAR), a state of heightened immunity in plants that provides broad-spectrum and long-lasting protection against pathogens.[3][4]
Quantitative Data Presentation
While specific quantitative data for this compound is not extensively available in publicly accessible research, a study on a closely related chalcone-benzisothiazolinone derivative, F17 (2-(3-(4-cinnamoylphenoxy)propyl)benzo[d]isothiazol-3(2H)-one), provides valuable insights into the potential efficacy of this class of compounds. The following table summarizes the in vitro and in vivo efficacy of F17 against Xanthomonas oryzae pv. oryzae, the causal agent of rice bacterial leaf blight.
| Compound/Agent | Pathogen | In Vitro EC₅₀ (μg/mL) | In Vivo Protective Activity (%) (at 200 μg/mL) | In Vivo Curative Activity (%) (at 200 μg/mL) |
| F17 | Xanthomonas oryzae pv. oryzae | 0.5 | 59.2 | 48.8 |
| Thiodiazole-copper (Commercial Control) | Xanthomonas oryzae pv. oryzae | 56.1 | 38.3 | 36.6 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound that inhibits 50% of the in vitro growth of the pathogen.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an agricultural research setting. These protocols are based on established methodologies and can be adapted for specific crop-pathogen systems.
Protocol 1: In Vitro Antifungal Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of BBIT against a target fungal pathogen.
Materials:
-
This compound (BBIT)
-
Target fungal isolate (e.g., Magnaporthe oryzae)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of BBIT in DMSO at a concentration of 10 mg/mL.
-
Fungal Inoculum Preparation: Culture the fungal isolate on PDA plates at 25-28°C until sporulation is observed. Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface. Adjust the spore suspension to a concentration of 1 x 10⁵ spores/mL using a hemocytometer.
-
Serial Dilution: Perform a serial two-fold dilution of the BBIT stock solution in a 96-well plate using a suitable liquid medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculation: Add the fungal spore suspension to each well to a final concentration of 5 x 10⁴ spores/mL. Include a positive control (medium with fungal inoculum, no BBIT) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of BBIT at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vivo Efficacy Testing in a Greenhouse Environment
Objective: To evaluate the protective and curative efficacy of BBIT against a specific plant disease.
Materials:
-
Healthy, susceptible host plants (e.g., rice, Oryza sativa)
-
Target pathogen inoculum (e.g., Magnaporthe oryzae spore suspension)
-
BBIT formulation for spraying
-
Greenhouse with controlled environment (temperature, humidity, light)
-
Spraying equipment
-
Disease assessment scale
Procedure:
-
Plant Growth: Grow susceptible rice plants to the 3-4 leaf stage in pots under controlled greenhouse conditions.
-
Treatment Application:
-
Protective Treatment: Spray plants with different concentrations of BBIT formulation (e.g., 50, 100, 200 µg/mL) 24 hours before inoculation with the pathogen.
-
Curative Treatment: Inoculate plants with the pathogen and then apply the BBIT treatments 24 hours after inoculation.
-
Controls: Include an untreated, inoculated control (positive control) and an untreated, mock-inoculated control (negative control). A commercial fungicide can be used as a standard for comparison.
-
-
Pathogen Inoculation: Prepare a spore suspension of Magnaporthe oryzae at a concentration of 1 x 10⁵ spores/mL in sterile water containing 0.02% Tween 20. Spray the suspension evenly onto the leaves of the rice plants until runoff.
-
Incubation: Maintain high humidity (>90%) for the first 24 hours post-inoculation to facilitate infection. Then, maintain standard greenhouse conditions for disease development.
-
Disease Assessment: After 5-7 days, assess the disease severity on the leaves using a standard disease rating scale (e.g., percentage of leaf area with blast lesions).
-
Data Analysis: Calculate the disease severity index and the efficacy of the treatments using the formula: Efficacy (%) = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100
Proposed Signaling Pathways and Mechanisms of Action
The agricultural application of this compound is believed to operate through two primary mechanisms: direct antimicrobial activity and induction of host plant defenses.
Direct Antimicrobial Action
Isothiazolinone compounds are known to be electrophilic and can react with nucleophilic biomolecules within microbial cells. The proposed mechanism involves the inhibition of key metabolic enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain.[5] This disruption of cellular respiration and ATP production leads to the inhibition of growth and ultimately cell death of the pathogen.[6]
Induction of Systemic Acquired Resistance (SAR)
It is hypothesized that BBIT, similar to other benzisothiazolinone derivatives, can act as a plant defense elicitor, triggering Systemic Acquired Resistance (SAR). This pathway is typically mediated by the plant hormone salicylic (B10762653) acid (SA).
Caption: Proposed signaling pathway for BBIT-induced Systemic Acquired Resistance.
Upon perception of a threat, such as pathogen attack or application of an elicitor like BBIT, the plant cell is proposed to increase the synthesis and accumulation of salicylic acid. This leads to a change in the cellular redox state, causing the oligomeric NPR1 protein in the cytoplasm to monomerize. The active NPR1 monomers then translocate to the nucleus, where they interact with transcription factors to activate the expression of a battery of Pathogenesis-Related (PR) genes. The products of these genes contribute to the establishment of a long-lasting, broad-spectrum resistance throughout the plant, known as SAR.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound in an agricultural research setting.
Caption: General experimental workflow for BBIT evaluation.
This workflow begins with in vitro studies to determine the direct antimicrobial activity of BBIT. Promising results from these assays inform the design of in vivo experiments to assess the compound's efficacy in a whole-plant system. Subsequent mechanistic studies can then be conducted to elucidate the underlying mode of action, such as its effect on pathogen physiology (e.g., ROS production) and its ability to induce plant defense responses (e.g., PR gene expression).
References
Application Notes and Protocols: 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) as a Preservative in Scientific Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylbenzo[d]isothiazol-3(2H)-one, commonly known as BBIT, is a broad-spectrum antimicrobial agent belonging to the isothiazolinone class of biocides. Its efficacy against a wide range of bacteria, fungi, and yeasts makes it a candidate for use as a preservative in various aqueous-based scientific reagents to prevent microbial contamination and extend shelf life.[1] These application notes provide a comprehensive overview of BBIT's properties, antimicrobial efficacy, and protocols for its use and validation in laboratory reagents.
Chemical and Physical Properties
BBIT is a pale yellow to reddish-brown liquid with the following properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BBIT, 2-n-Butyl-1,2-benzisothiazolin-3-one |
| CAS Number | 4299-07-4 |
| Molecular Formula | C₁₁H₁₃NOS |
| Molecular Weight | 207.29 g/mol [2] |
| Appearance | Pale yellow to reddish-brown liquid[1] |
| Purity (HPLC) | ≥ 95.0%[1] |
| Water Content | ≤ 1.0%[1] |
| Density | 1.16 - 1.18 g/cm³[1] |
Mechanism of Action
The antimicrobial activity of isothiazolinones, including BBIT, is primarily attributed to their ability to inhibit essential microbial enzymes. The mechanism involves a two-step process:
-
Rapid Inhibition: Isothiazolinones quickly inhibit microbial growth and metabolic pathways.
-
Irreversible Damage: This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.
The core of this mechanism is the electrophilic nature of the sulfur atom in the isothiazolinone ring. This allows it to react with nucleophiles, particularly the thiol groups (-SH) of cysteine residues within the active sites of key enzymes. This reaction leads to the formation of mixed disulfides, which inactivates the enzymes and disrupts critical metabolic pathways, such as those involving dehydrogenase enzymes, ultimately leading to cell death.
Caption: Mechanism of action of this compound (BBIT).
Antimicrobial Efficacy
The effectiveness of a preservative is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for BBIT against a range of common laboratory contaminants.
| Microorganism | Type | ATCC Strain | MIC (ppm) |
| Staphylococcus aureus | Gram-positive Bacteria | 6538 | 5 - 10 |
| Bacillus subtilis | Gram-positive Bacteria | 6633 | 5 - 10 |
| Escherichia coli | Gram-negative Bacteria | 8739 | 20 - 30 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 9027 | 30 - 40 |
| Aspergillus niger | Fungi (Mold) | 16404 | 20 - 30 |
| Chaetomium globosum | Fungi (Mold) | 6205 | 20 - 30 |
| Penicillium funiculosum | Fungi (Mold) | 11797 | 10 - 20 |
| Candida albicans | Fungi (Yeast) | 10231 | 10 - 20 |
Note: The provided MIC values are indicative of the broad-spectrum activity of BBIT. The optimal usage concentration will vary depending on the specific reagent matrix and the expected microbial load.[1]
Stability and Compatibility
Isothiazolinones as a class exhibit certain stability and compatibility characteristics that should be considered when incorporating BBIT into scientific reagents:
-
pH Stability: Isothiazolinones are generally stable in acidic conditions but show increased degradation in alkaline solutions. The rate of degradation increases with higher pH.[3]
-
Temperature Stability: The stability of isothiazolinones can be affected by temperature, with increased degradation at higher temperatures.[3]
-
Incompatible Materials: As electrophilic compounds, isothiazolinones can be inactivated by nucleophiles. Therefore, the presence of reducing agents, amines, thiols (e.g., dithiothreitol, β-mercaptoethanol), and sulfides in the reagent formulation may reduce the efficacy of BBIT.[3]
Compatibility with Common Reagent Components:
-
Enzymes: Due to their reactivity with thiol groups, isothiazolinones have the potential to inactivate enzymes that contain cysteine residues in their active sites. This is a critical consideration for reagents containing enzymes such as DNA polymerases, reverse transcriptases, ligases, and phosphatases. It is strongly recommended to perform validation studies to assess the impact of BBIT on the activity of specific enzymes in your formulation.
-
Antibodies: The compatibility of BBIT with antibodies should be evaluated on a case-by-case basis. While some preservatives are used in antibody solutions, the potential for interaction with the antibody or other components of the immunoassay (e.g., enzyme conjugates in ELISA) exists. Sodium azide (B81097) is a common preservative in antibody solutions but is known to inhibit horseradish peroxidase (HRP); BBIT could be an alternative, but its compatibility with the specific assay system must be validated.
-
Nucleic Acids (DNA/RNA): Direct interaction with and degradation of nucleic acids by isothiazolinones is not a primary concern. However, the presence of the preservative should be evaluated for potential interference in downstream applications.
-
Buffers: BBIT is expected to be stable in common biological buffers such as Tris and PBS, provided the pH is not highly alkaline.
Potential for Interference in Downstream Applications:
-
ELISA: In ELISA, the preservative could potentially interfere with antigen-antibody binding or the activity of the enzyme conjugate. Validation experiments are necessary to ensure that the presence of BBIT does not lead to false-positive or false-negative results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a method for determining the MIC of BBIT against specific microorganisms in a liquid medium.
Materials:
-
BBIT stock solution
-
Sterile culture medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial cultures (e.g., from ATCC)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a series of two-fold dilutions of the BBIT stock solution in the appropriate sterile culture medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (medium with inoculum, no BBIT) and a negative control (medium only) on each plate.
-
Incubate the plates under appropriate conditions for the test organism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for yeast; 20-25°C for 5-7 days for mold).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of BBIT that shows no turbidity (for bacteria and yeast) or by reading the optical density at 600 nm.
Caption: Workflow for MIC determination.
Protocol 2: Preservative Efficacy Test (Challenge Test)
This protocol is adapted from the USP <51> guidelines and is designed to evaluate the effectiveness of BBIT in a specific reagent formulation.
Materials:
-
Reagent formulation containing the desired concentration of BBIT.
-
Reagent formulation without BBIT (control).
-
Standardized microbial suspensions (ATCC strains listed in the efficacy table).
-
Sterile containers.
-
Neutralizing broth (to inactivate the preservative before plating).
-
Agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
Procedure:
-
Dispense the test and control reagent formulations into sterile containers.
-
Inoculate separate containers of the test and control formulations with each of the test microorganisms to achieve a final concentration of 10⁵ to 10⁶ CFU/mL.
-
Store the inoculated containers at a specified temperature (e.g., 20-25°C).
-
At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.
-
Neutralize the preservative in the aliquot by diluting it in a validated neutralizing broth.
-
Perform viable plate counts of the neutralized aliquots.
-
Calculate the log reduction in viable microorganisms at each time point compared to the initial inoculum.
Acceptance Criteria (General Guidance):
-
Bacteria: Not less than a 1.0 log reduction from the initial count by day 14, and no increase from the day 14 count by day 28.
-
Yeast and Mold: No increase from the initial count at days 14 and 28.
Caption: Preservative efficacy (challenge test) workflow.
Protocol 3: Compatibility and Interference Testing
Enzyme Activity Assay:
-
Prepare the enzyme of interest in its standard buffer with and without the proposed concentration of BBIT.
-
Perform a standard activity assay for the enzyme at time zero and after storage under typical conditions (e.g., 4°C for several weeks).
-
Compare the enzyme activity in the presence and absence of BBIT to determine any inhibitory effects.
PCR/RT-PCR Interference Assay:
-
Set up identical PCR or RT-PCR reactions using a known template.
-
Spike a series of reactions with increasing concentrations of BBIT.
-
Include a no-BBIT control.
-
Analyze the results by gel electrophoresis or real-time PCR to assess any impact on amplification efficiency (e.g., changes in Ct value, band intensity, or presence of non-specific products).
ELISA Interference Assay:
-
Perform a standard ELISA for a known antigen-antibody pair.
-
Spike the sample diluent, antibody diluent, or wash buffer with the proposed concentration of BBIT in separate experiments.
-
Compare the signal-to-noise ratio and the standard curve with a control ELISA performed without BBIT.
Conclusion
This compound (BBIT) is a potent, broad-spectrum antimicrobial agent that shows promise as a preservative for scientific reagents. However, due to its mechanism of action involving reaction with thiol groups, careful validation is essential to ensure its compatibility with sensitive reagent components, particularly enzymes and antibodies. The protocols provided in these application notes offer a framework for determining the effective concentration of BBIT and for validating its use in specific reagent formulations to ensure product integrity and performance.
References
Handling and storage guidelines for 2-Butylbenzo[d]isothiazol-3(2H)-one in a lab setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 2-Butylbenzo[d]isothiazol-3(2H)-one (CAS No. 4299-07-4) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life[1][2][3].
Table 1: Hazard and Safety Information for this compound
| Parameter | Information | Source |
| CAS Number | 4299-07-4 | [1][4][5] |
| Molecular Formula | C11H13NOS | [1][4][6] |
| Molecular Weight | 207.29 g/mol | [4][6] |
| Appearance | Light yellow to yellow to orange clear liquid | [3] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H400/H410: Very toxic to aquatic life with long lasting effects. | [1][3] |
| Signal Word | Danger | [2] |
| GHS Pictograms | Corrosion, Exclamation Mark, Environment | [1] |
| Storage Temperature | Room temperature. Store in a cool, dry, and well-ventilated place.[4][6][7] | |
| Incompatibilities | Oxidizing agents.[7] There are no other specific conditions known to be avoided.[1] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374 are required.[1][8] Gloves must be inspected before use and disposed of properly after handling the substance.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[7] In case of potential splashing, an apron may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Safe Handling Protocol
-
Preparation:
-
Handling:
-
Post-Handling:
Storage Protocol
-
Container:
-
Location:
-
Environment:
-
Store in a manner that prevents environmental contamination. Keep away from drains and surface water.[1]
-
Spill Response Protocol
-
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in section 2.1.
-
-
Containment:
-
Cleanup:
-
For liquid spills, use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain and collect the spillage.[1][9]
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][6]
-
Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
-
Waste Disposal:
Visual Workflow Diagrams
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Figure 1: Workflow for Handling a Chemical Spill.
References
- 1. chemos.de [chemos.de]
- 2. echa.europa.eu [echa.europa.eu]
- 3. This compound 4299-07-4 | TCI AMERICA [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fishersci.com [fishersci.com]
- 8. msds.evonik.com [msds.evonik.com]
- 9. buyat.ppg.com [buyat.ppg.com]
Application Notes and Protocols for 2-Butylbenzo[d]isothiazol-3(2H)-one in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and application of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) in cell culture experiments. The information is intended to guide researchers in the safe and effective use of this compound for in vitro studies.
Introduction
This compound, also known as BBIT, is a potent antimicrobial agent with broad-spectrum activity against bacteria and fungi.[1] Its utility extends to various industrial applications, including the preservation of plastics, coatings, and personal care products.[1][2] In a research context, BBIT and its derivatives are being explored for their potential therapeutic effects, including anticancer activities. A derivative of BBIT, known as BBIT20, has been shown to disrupt the BRCA1-BARD1 protein interaction, leading to apoptosis in breast and ovarian cancer cells.
Due to its hydrophobic nature, careful formulation is required to ensure its solubility and bioavailability in aqueous cell culture media while minimizing solvent-induced cytotoxicity.[3]
Properties of this compound
A summary of the key chemical and physical properties of BBIT is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4299-07-4 | [4] |
| Molecular Formula | C₁₁H₁₃NOS | [4] |
| Molecular Weight | 207.29 g/mol | [4] |
| Appearance | Light yellow to orange clear liquid | |
| Solubility | Sparingly soluble in water. Soluble in DMSO, ethyl acetate, and methanol. | [3] |
| Purity | >95.0% (GC) | |
| Storage | Store desiccated at room temperature. | [4] |
Formulation Protocol: Preparation of Stock and Working Solutions
Given its hydrophobicity, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
3.1. Materials
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
3.2. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass of BBIT:
-
Molecular Weight (MW) of BBIT = 207.29 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 207.29 g/mol = 0.0020729 g = 2.07 mg
-
-
-
Dissolution Procedure:
-
In a sterile microcentrifuge tube, weigh out 2.07 mg of BBIT.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex the solution vigorously for 30 seconds to ensure complete dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
The stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
3.3. Preparation of Working Solutions in Cell Culture Medium
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.1% (v/v), although some robust cell lines may tolerate up to 0.5%.[6][7][8]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the cell culture medium to achieve the desired final concentrations of BBIT.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of BBIT being tested.
-
Example Dilution for a 10 µM Working Solution with 0.1% DMSO:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM BBIT stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
Table of Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | References |
| ≤ 0.1% | Generally considered safe with no observable toxic effects. Recommended for sensitive cells and long-term exposure studies. | [6][7][9][10] |
| 0.5% | Tolerated by many robust cell lines for short-term experiments. May cause some cellular stress or affect cell proliferation with longer exposure. | [6][11][12][13] |
| > 0.5% - 1% | Increased risk of cytotoxicity. May induce changes in cell morphology, proliferation, and gene expression. Use with caution and thorough validation. | [7][9][14] |
| > 1% | Significant cytotoxicity is expected. Not recommended for most cell culture applications. | [7] |
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of BBIT on a given cell line and to establish a suitable concentration range for further experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a series of working solutions of BBIT in culture medium by serially diluting the stock solution. Also, prepare a vehicle control with the highest corresponding DMSO concentration. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of BBIT or the vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if BBIT induces apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of BBIT and a vehicle control for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Putative Signaling Pathways and Mechanism of Action
The primary mechanism of action for isothiazolinones, including BBIT, is the inhibition of enzymes through interaction with thiol groups.[1][15][16] This can disrupt various cellular processes. Additionally, a derivative of BBIT has been shown to have specific interactions with proteins involved in DNA repair.[17]
5.1. General Mechanism of Action of Isothiazolinones
Isothiazolinones are electrophilic compounds that can react with nucleophilic groups within the cell, particularly the thiol groups of cysteine residues in proteins.[15][16] This can lead to the formation of mixed disulfides and subsequent inactivation of key enzymes. The disruption of metabolic pathways involving dehydrogenase enzymes can inhibit cellular respiration and ATP synthesis, ultimately leading to cell death.[16][18]
Caption: General mechanism of isothiazolinone cytotoxicity.
5.2. Specific Pathway: Disruption of BRCA1-BARD1 Interaction by a BBIT Derivative
A derivative of BBIT, BBIT20, has been identified as an inhibitor of the BRCA1-BARD1 protein-protein interaction.[17] This interaction is crucial for homologous recombination-mediated DNA repair. Disruption of this complex leads to impaired DNA repair, cell cycle arrest, and apoptosis, particularly in cancer cells.[17]
References
- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 15. Making sure you're not a bot! [gupea.ub.gu.se]
- 16. researchgate.net [researchgate.net]
- 17. BBIT20 inhibits homologous DNA repair with disruption of the BRCA1-BARD1 interaction in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Analytical Methods for the Detection of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT), a widely used biocide, in various sample matrices. The methods described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring high sensitivity and selectivity.
Introduction
This compound, also known as BBIT, is a potent antimicrobial agent employed in a diverse range of industrial and consumer products to prevent microbial growth.[1][2] Its applications include paints, adhesives, leather, and textiles.[3][4] Due to its potential for human exposure and environmental release, robust and sensitive analytical methods are crucial for monitoring its presence and ensuring product safety and regulatory compliance. This document outlines validated protocols for the detection and quantification of BBIT in various samples.
Analytical Techniques
The primary methods for the analysis of BBIT and other isothiazolinones are chromatography-based techniques coupled with mass spectrometry. These methods offer the necessary selectivity and sensitivity to detect trace levels of the analyte in complex matrices.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of sample types. It allows for the direct analysis of aqueous and solvent extracts with minimal sample derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of isothiazolinones. However, for some compounds like the parent molecule 1,2-benzisothiazolin-3-one (BIT), derivatization may be necessary to improve volatility and chromatographic performance.[5]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Analytical Method | Sample Matrix | Linearity Range (mg/L) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | Children's Sports Protectors (Sweat Simulant) | 0.010–0.500 | - | 0.7–3.0 µg (absolute) | 87.2–114.8 | [3] |
| HPLC-MS/MS | Water-Based Adhesives | - | 0.010 mg/L | 0.020 mg/L | 81.5–107.3 | [4] |
| GC-MS | Environmental Waters | - | 0.01–0.1 µg/L | - | - | [5] |
| HPLC-UV | Washing-up Liquid | - | Varies by compound | - | - | [6] |
Experimental Protocols
HPLC-MS/MS Method for Analysis in Aqueous and Solid Samples
This protocol is adapted from methodologies developed for the analysis of isothiazolinones in consumer products and adhesives.[3][4]
4.1.1. Sample Preparation
-
Aqueous Samples (e.g., process water, sweat simulant):
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.
-
For samples with high organic content, a solid-phase extraction (SPE) clean-up may be required.
-
-
Solid Samples (e.g., textiles, plastics, adhesives):
-
Accurately weigh a representative portion of the sample (e.g., 0.2 - 1.0 g).[4]
-
Extract the analyte using a suitable solvent. Methanol (B129727) is often effective for extracting isothiazolinones.[4]
-
Perform the extraction using techniques such as ultrasonic-assisted extraction (UAE) or vortexing for a defined period (e.g., 60 minutes).[4]
-
Centrifuge the extract to separate the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
4.1.2. HPLC Conditions
-
Column: Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase: A gradient of methanol and water is commonly used.[3]
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program:
-
Start at 10% B, linearly increase to 60% B in 2 minutes.
-
Increase to 100% B in 1 minute and hold for 3 minutes.
-
Return to initial conditions and equilibrate for 1 minute.[3]
-
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 15 µL.[3]
-
Column Temperature: 30 °C.[3]
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Ion Source Temperature: 600 °C.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for BBIT need to be determined by direct infusion of a standard solution. For the closely related 1,2-benzisothiazolin-3-one (BIT), the transition m/z 152 → 124 is often monitored.
4.1.4. Workflow Diagram
GC-MS Method for Analysis in Environmental Waters
This protocol is based on a method for the determination of various isothiazolinones in water samples.[5]
4.2.1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a mixture of polymeric and C18 material) with the appropriate solvents.[5]
-
Load a known volume of the water sample (e.g., 500 mL) onto the cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the retained analytes with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4.2.2. Derivatization (for related compounds)
For some isothiazolinones like BIT, derivatization with a reagent like diazomethane (B1218177) may be performed to improve chromatographic performance, although this may not be strictly necessary for the N-butylated BBIT.[5] This step should be evaluated during method development.
4.2.3. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of BBIT.
4.2.4. Workflow Diagram
Quality Control and Method Validation
For reliable results, the analytical methods should be properly validated. Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared using a series of standard solutions of BBIT to cover the expected concentration range in the samples. A linear regression analysis should yield a correlation coefficient (R²) greater than 0.99.[3]
-
Accuracy and Precision: The accuracy of the method can be assessed by analyzing spiked samples at different concentration levels. The recovery should typically be within 80-120%. Precision, expressed as the relative standard deviation (RSD), should be less than 15%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated. This is typically achieved by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte.
Safety Precautions
Isothiazolinones may cause skin sensitization.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling standards and samples containing these compounds. All work should be conducted in a well-ventilated laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
Application Notes and Protocols: 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) as a Biocide in Industrial Materials Research
Introduction
2-Butylbenzo[d]isothiazol-3(2H)-one, commonly known as BBIT, is a potent, broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1] It is widely utilized in the protection of industrial materials against microbial degradation caused by a wide range of bacteria, fungi, yeasts, and algae.[2][3] BBIT is particularly valued for its efficacy in polymer systems and its stability in high-temperature and high-UV environments, making it an ideal choice for durable applications.[2][4] Its chemical structure allows for effective inhibition of microbial growth, thereby preserving the integrity, function, and aesthetic quality of materials such as plastics, coatings, and textiles.[1][3]
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 4299-07-4 | [5] |
| Molecular Formula | C₁₁H₁₃NOS | [5] |
| Molecular Weight | 207.29 g/mol | [5][6] |
| Appearance | Pale yellow to red-brown liquid | [2][6] |
| Density | 1.16 - 1.18 g/mL (at 20°C) | [6][7] |
| Water Solubility | ≤1mg/L (at 20°C) | [6] |
| Thermal Stability | >300°C | [6] |
| UV Stability | Good | [6][8] |
Mechanism of Action
The biocidal activity of isothiazolinones, including BBIT, is attributed to their ability to disrupt essential metabolic pathways in microorganisms. The proposed mechanism involves a rapid inhibition of microbial growth and metabolism by targeting key physiological processes.[9] The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophiles, particularly the thiol groups found in cysteine residues of critical enzymes.[9] This interaction leads to the formation of disulfide bonds, causing irreversible enzyme inhibition and subsequent disruption of cellular functions like respiration, energy generation, and nutrient transport, ultimately leading to cell death.[9]
Caption: Proposed mechanism of BBIT's biocidal action.
Applications in Industrial Materials
BBIT is a versatile biocide incorporated into a wide array of industrial materials to prevent microbial spoilage and degradation. Its low water solubility and high thermal stability make it particularly suitable for integration into polymer matrices during manufacturing processes.[6][8] It is recommended for applications requiring long-term protection, especially in outdoor settings.[2][7]
| Application Area | Specific Examples | Polymer Systems | Reference |
| Plastics & Polymers | Shower curtains, vinyl wallpaper, flooring, pool liners, roofing membranes, wire & cable sheathing, automotive accessories (hoods, door seals), appliance liners (washing machines, refrigerators) | PVC, Polyurethane (PU), Silicone, Polyolefins (PE, PP), Acrylic Resins | [2][3][4] |
| Textiles & Coatings | Fabric coatings (skiwear, raincoats, tents), tarpaulins, awnings, antibacterial wall and floor paint | Acrylics, Polyurethanes | [2][3] |
| Adhesives & Sealants | Construction adhesives, industrial sealants | Various | [2][10] |
| Leather & Construction | Leather processing, construction materials | - | [2] |
| Industrial Fluids | Metalworking fluids, industrial cooling water, paper mill systems | - | [2][11] |
Quantitative Efficacy Data
The effectiveness of a biocide is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the chemical that prevents the visible growth of a microorganism.[12] While specific MIC values for BBIT are not extensively published in the provided search results, its broad-spectrum activity is well-established.[2] The following table provides a representative, though not exhaustive, list of MICs for the parent compound, 1,2-Benzisothiazolin-3-one (BIT), to illustrate the general efficacy of this chemical class. Researchers should determine specific MICs for BBIT against their target organisms using standardized protocols.
Representative Minimum Inhibitory Concentrations (MICs) for Isothiazolinones
| Microorganism | Type | Typical MIC Range (ppm) |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 10 - 50 |
| Escherichia coli | Gram-Negative Bacteria | 15 - 60 |
| Staphylococcus aureus | Gram-Positive Bacteria | 10 - 40 |
| Aspergillus niger | Fungus (Mold) | 50 - 300 |
| Penicillium funiculosum | Fungus (Mold) | 25 - 150 |
| Candida albicans | Yeast | 20 - 100 |
Note: These values are illustrative for the isothiazolinone class. Actual MICs for BBIT may vary and should be determined experimentally.
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of BBIT against a specific bacterial or fungal strain.[12][13]
Caption: Experimental workflow for MIC determination.
Methodology:
-
Preparation of BBIT Stock Solution: Prepare a concentrated stock solution of BBIT in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) that does not inhibit microbial growth at the concentrations used.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the BBIT stock solution in a suitable sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a gradient of BBIT concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the BBIT dilutions. Include a positive control well (medium and inoculum, no BBIT) and a negative control well (medium only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 28-30°C for 48-72 hours for fungi).
-
Result Interpretation: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of BBIT at which there is no visible turbidity or growth.[13]
This protocol is adapted from the ASTM G21 standard test method, "Standard Practice for Determining Resistance of Synthetic Polymeric Materials to Fungi."
Caption: Workflow for testing antifungal activity in plastics.
Methodology:
-
Sample Preparation: Prepare specimens of the plastic material to be tested. This includes a control group (without BBIT) and one or more test groups with varying concentrations of BBIT incorporated into the polymer matrix. Specimens should be approximately 50 x 50 mm.
-
Test Organisms: Prepare a composite spore suspension of multiple fungal species known to degrade plastics, such as Aspergillus brasiliensis, Penicillium funiculosum, and Chaetomium globosum.
-
Inoculation: Prepare plates with a minimal nutrient medium (nutrient-salts agar). Place the plastic specimens on the surface of the agar. Spray the composite spore suspension evenly over the entire surface of the test specimens and the surrounding agar.
-
Incubation: Incubate the inoculated plates at 28-30°C and a relative humidity of at least 85% for a period of 21 to 28 days.
-
Evaluation: Visually inspect the specimens for fungal growth at weekly intervals. Rate the growth according to the ASTM G21 scale (0 = No growth, 4 = Heavy growth). The effectiveness of BBIT is determined by the absence or reduction of fungal growth on the treated specimens compared to the untreated controls.
This protocol provides a general framework for assessing the potential for BBIT to leach from a finished material into a surrounding liquid.
Caption: General workflow for a biocide leaching study.
Methodology:
-
Sample Preparation: Fabricate polymer samples containing a precisely known initial concentration of BBIT. Record the surface area and volume of each sample.
-
Immersion: Place each sample in a sealed container with a specific volume of a leaching fluid (e.g., deionized water, saline solution, or a buffer simulating environmental conditions). The ratio of the sample surface area to the liquid volume should be standardized.
-
Agitation and Incubation: Keep the containers at a constant temperature and, if required, under gentle agitation to simulate dynamic conditions.
-
Sample Collection: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), draw an aliquot of the leaching fluid from each container. Replenish with an equal volume of fresh fluid if necessary to maintain a constant volume.
-
Analytical Quantification: Analyze the concentration of BBIT in the collected aliquots using a sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of BBIT leached over time, often expressed as a percentage of the initial amount in the polymer or as a mass per unit surface area. This data helps determine the long-term stability and potential environmental impact of the biocide in the material.
Toxicology and Safety Precautions
BBIT is an effective biocide but requires careful handling due to its toxicological profile. It is known to be a skin and eye irritant and can cause allergic contact dermatitis (skin sensitization) in susceptible individuals.[11][14][15]
-
Handling: Always use in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[14]
-
Exposure: Avoid contact with skin and eyes.[5] Do not breathe vapor or mist.[5] In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for several minutes.[14]
-
Environmental: BBIT is classified as very toxic to aquatic life.[14][15] Avoid release into the environment and do not let the product enter drains.[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from direct sunlight and incompatible substances.[5]
Researchers should always consult the latest Safety Data Sheet (SDS) for BBIT before use to ensure adherence to all safety protocols.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. tnjchem.com [tnjchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. BBIT Biocide 2-Butyl-1,2-benzisothiazolin-3-one CAS 4299-07-4 [sinotrustchemical.com]
- 6. meisenbaochem.com [meisenbaochem.com]
- 7. n-butyl-1 2-benzisothiazolin-3-one (BBIT) [sinotrustchemical.com]
- 8. Plastic Products 2-Butyl-1 2-Benzisothiazolin-3-One BBIT 98% CAS 4299-07-4 - Buy Supply Organic Chemicals BBIT, High Quality BBIT, Hot Sale BBIT Product on Sinobio Chemistry [sinobiochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemos.de [chemos.de]
- 15. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-Butylbenzo[d]isothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies on 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT), a compound utilized as an industrial antiseptic and antifungal agent. The information is collated from a 90-day repeated oral dose toxicity study in rats, offering insights into its toxicological profile and a methodological framework for similar investigations.
Application Notes
This compound (CAS No. 4299-07-4) has been evaluated for its subchronic oral toxicity in a 90-day study using Crl:CD (SD) rats. The findings from this study are crucial for understanding the potential risks associated with repeated exposure to this compound and for establishing a No-Observed-Adverse-Effect Level (NOAEL).
The primary target organs identified in the pivotal 90-day rat study were the forestomach, liver, and kidneys (in males). Notably, hyperplasia of the squamous epithelium of the forestomach was the most sensitive endpoint, observed even at the lowest dose tested. This suggests that local irritation in the gastrointestinal tract is a key toxicological effect of BBIT upon oral administration.
Systemic effects were observed at higher doses and included increased liver and kidney weights, centrilobular hypertrophy of hepatocytes, and renal changes in males. These findings indicate that at higher exposure levels, BBIT can induce metabolic stress in the liver and may cause kidney damage, particularly in male rats. The observed decrease in body weight and food consumption in females at the highest dose further underscores the systemic toxicity at elevated concentrations.
Based on the available data, the NOAEL for BBIT following a 90-day repeated oral administration in rats was determined to be less than 30 mg/kg/day for both sexes, due to the observed effects on the forestomach at all tested doses.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the 90-day repeated oral dose toxicity study of this compound in rats.[1][2]
| Parameter | Vehicle Control (0 mg/kg/day) | Low Dose (30 mg/kg/day) | Mid Dose (90 mg/kg/day) | High Dose (270 mg/kg/day) |
| Mortality | No treatment-related mortality | No treatment-related mortality | No treatment-related mortality | No treatment-related mortality |
| Body Weight (Females) | Normal | Normal | Normal | Slightly decreased |
| Food Consumption (Females) | Normal | Normal | Normal | Slightly decreased |
| Urine Volume | Normal | Normal | Normal | Increased (both sexes) |
| Liver Weight | Normal | Normal | Normal | Increased (both sexes) |
| Kidney Weight | Normal | Normal | Normal | Increased (both sexes) |
| Forestomach Mucosa | Normal | Thickening observed | Thickening observed | Thickening observed |
| Hepatocyte Hypertrophy | Not observed | Not observed | Not observed | Centrilobular hypertrophy (both sexes) |
| Renal Proximal Tubules (Males) | Normal | Not reported | Not reported | Increased eosinophilic bodies/hyaline droplets |
| Forestomach Histopathology | Normal | Hyperplasia of squamous epithelium with parakeratosis and/or hyperkeratosis | Hyperplasia of squamous epithelium with parakeratosis and/or hyperkeratosis | Hyperplasia of squamous epithelium with parakeratosis and/or hyperkeratosis |
| NOAEL | - | < 30 mg/kg/day | < 30 mg/kg/day | < 30 mg/kg/day |
Experimental Protocols
The following is a detailed protocol for a 90-day repeated dose oral toxicity study of this compound in a rodent model, based on the available study information and general guidelines for such toxicological assessments.
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 90-day period in rats and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Materials:
-
Test substance: this compound (BBIT)
-
Vehicle: Corn oil
-
Animal Model: Crl:CD (SD) rats, young adults
-
Standard laboratory rodent diet and drinking water
-
Gavage needles
-
Standard laboratory equipment for clinical observations, body weight measurement, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathology.
Methods:
-
Animal Husbandry:
-
House animals in a controlled environment (temperature, humidity, light/dark cycle).
-
Provide ad libitum access to standard rodent chow and drinking water.
-
Acclimatize animals to laboratory conditions before the start of the study.
-
-
Dose Formulation and Administration:
-
Prepare dose formulations of BBIT in corn oil at concentrations suitable for the selected dose levels (e.g., 0, 30, 90, and 270 mg/kg/day).
-
Administer the test substance or vehicle control to the animals once daily via oral gavage.
-
The volume administered should be based on the most recent body weight of each animal.
-
-
Experimental Groups:
-
Assign an equal number of male and female rats to each of the four treatment groups:
-
Group 1: Vehicle control (corn oil only)
-
Group 2: Low dose (30 mg/kg/day BBIT)
-
Group 3: Mid dose (90 mg/kg/day BBIT)
-
Group 4: High dose (270 mg/kg/day BBIT)
-
-
-
In-life Observations:
-
Mortality and Clinical Signs: Observe animals at least once daily for mortality and any abnormal clinical signs.
-
Body Weight: Record the body weight of each animal prior to the start of the study and at least once a week thereafter.
-
Food and Water Consumption: Measure food and water consumption weekly for each cage.
-
-
Clinical Pathology:
-
At the end of the 90-day treatment period, collect blood samples from all animals for hematology and clinical chemistry analysis.
-
Hematology parameters should include red blood cell count, white blood cell count and differential, hemoglobin concentration, hematocrit, and platelet count.
-
Clinical chemistry parameters should include markers for liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other relevant metabolic markers.
-
Urinalysis: Collect urine samples for analysis of parameters such as volume, specific gravity, pH, and the presence of protein, glucose, and ketones.
-
-
Terminal Procedures and Pathology:
-
At the end of the 90-day study, euthanize all animals.
-
Conduct a thorough gross necropsy on all animals, examining all external surfaces, orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Record the weights of major organs, including the liver and kidneys.
-
Collect and preserve a comprehensive set of tissues from all animals in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Histopathology: Process, embed, section, and stain the preserved tissues. A qualified pathologist should perform a microscopic examination of the tissues, with a focus on the target organs identified in previous studies (forestomach, liver, kidneys).
-
-
Data Analysis:
-
Analyze quantitative data (e.g., body weights, organ weights, clinical pathology parameters) using appropriate statistical methods to compare treated groups with the control group.
-
Qualitative data (e.g., clinical signs, gross pathology, histopathology) should be summarized and incidences reported.
-
Determine the NOAEL based on the highest dose level at which no adverse effects are observed.
-
Visualizations
Experimental Workflow for a 90-Day Oral Toxicity Study
Caption: Workflow of the 90-day repeated dose oral toxicity study.
References
Safe Disposal of 2-Butylbenzo[d]isothiazol-3(2H)-one Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of waste containing 2-Butylbenzo[d]isothiazol-3(2H)-one. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the hazardous nature of this compound.
Introduction to this compound
This compound, also known as Butyl BIT, is a biocide with antimicrobial and antifungal properties.[1] It is utilized in various industrial and commercial products. Due to its hazardous properties, all waste generated from its use in a laboratory setting must be managed as hazardous waste.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3][4]
-
Sensitization: May cause an allergic skin reaction.[2][3][4]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE): When handling this compound in its pure form or in concentrated solutions, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, tested according to EN 374).
-
Eye/Face Protection: Safety goggles and a face shield.
-
Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, a respirator with an appropriate filter should be worn.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 4299-07-4 | [3][5] |
| Molecular Formula | C₁₁H₁₃NOS | [3] |
| Molecular Weight | 207.29 g/mol | [3] |
| Appearance | Light yellow to yellow to orange clear liquid | [6] |
| Boiling Point | 180 °C at 0.8 mmHg | [6] |
| Flash Point | 155 °C | [6] |
| Specific Gravity | 1.17 g/cm³ (20/20) | [6] |
Table 2: Hazard Classifications and Precautionary Statements
| Hazard Statement | GHS Code | Reference |
| Causes severe skin burns and eye damage | H314 | [3][4] |
| May cause an allergic skin reaction | H317 | [3][4] |
| Very toxic to aquatic life | H400 | [3][4] |
| Very toxic to aquatic life with long lasting effects | H410 | [3] |
| Precautionary Statement | GHS Code | Reference |
| Do not breathe dust/fume/gas/mist/vapors/spray | P260 | [3] |
| Avoid release to the environment | P273 | [3] |
| Wear protective gloves/protective clothing/eye protection/face protection | P280 | [3] |
| IF SWALLOWED: rinse mouth. Do NOT induce vomiting | P301+P330+P331 | [3] |
| IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | P303+P361+P353 | [3] |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | [3] |
| Immediately call a POISON CENTER/doctor | P310 | [3] |
| Collect spillage | P391 | [3] |
| Dispose of contents/container to an approved waste disposal plant | P501 | [3] |
Waste Disposal Workflow
The proper disposal of this compound waste is a multi-step process that must be followed diligently. The workflow diagram below illustrates the key stages.
Experimental Protocols
Protocol 1: Waste Segregation and Collection
-
Designate Waste Containers: Use clearly labeled, dedicated, and chemically compatible containers for all this compound waste streams. Suitable materials include high-density polyethylene (B3416737) (HDPE).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Label Containers: Label all waste containers with "Hazardous Waste: this compound" and include the appropriate hazard pictograms (corrosive, sensitizer, environmentally hazardous).
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, pipette tips, absorbent materials) in a separate, sealed container.
-
Liquid Waste: Collect liquid waste, including unused solutions and reaction byproducts, in a sealed, compatible container.
Protocol 2: Chemical Neutralization via Alkaline Hydrolysis
Isothiazolinones, including this compound, are susceptible to degradation via alkaline hydrolysis.[7] This protocol outlines a method for the chemical neutralization of small-scale laboratory waste.
-
Preparation:
-
Work in a chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Have a spill kit and appropriate neutralizing agents for acids and bases readily available.
-
-
Procedure:
-
For every 100 mL of aqueous waste containing this compound, slowly add a 10 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution with stirring to raise the pH to >12.
-
Gently heat the solution to 50-60°C with continuous stirring for a minimum of 24 hours. The increased temperature and high pH will accelerate the hydrolysis of the isothiazolinone ring.[7]
-
Allow the solution to cool to room temperature.
-
-
Validation:
-
Take a representative sample of the treated waste for analysis as described in Protocol 3 to verify the complete degradation of this compound.
-
If degradation is incomplete, repeat the heating and stirring process for an additional 24 hours and re-verify.
-
Protocol 3: Verification of Degradation by HPLC
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) to confirm its degradation.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Standard Preparation: Prepare a series of known concentrations of this compound in a suitable solvent (e.g., acetonitrile) to create a calibration curve.
-
Waste Sample Preparation:
-
Take an aliquot of the treated waste from Protocol 2.
-
Neutralize the sample to approximately pH 7 with a suitable acid (e.g., 1 M HCl).
-
Filter the sample through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the range of the calibration curve.
-
-
-
Analysis:
-
Inject the prepared standards and the waste sample into the HPLC system.
-
Monitor for the peak corresponding to this compound.
-
Quantify the concentration of this compound in the waste sample using the calibration curve.
-
Successful degradation is indicated by the absence of the this compound peak or its reduction to below a pre-determined acceptable limit set in consultation with your EHS department.
-
Protocol 4: Final Disposal of Treated Waste
-
Neutralization: Once degradation is confirmed, neutralize the treated waste to a pH between 6 and 8 by slowly adding an appropriate acid (e.g., 1 M HCl) with stirring.
-
Disposal: Dispose of the neutralized, treated waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on disposal down the drain or as non-hazardous chemical waste.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup:
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Clean the spill area with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Reporting: Report the spill to your institution's EHS department.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical degradation pathway of this compound via alkaline hydrolysis.
These detailed notes and protocols are intended to provide a comprehensive guide for the safe disposal of this compound waste. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 4299-07-4 | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of 2-Butylbenzo[d]isothiazol-3(2H)-one under different pH conditions
Technical Support Center: Stability of 2-Butylbenzo[d]isothiazol-3(2H)-one
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly Q&A format, complete with experimental protocols and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway for isothiazolinones in alkaline solutions is the hydrolysis of the isothiazolinone ring.[1][2] This typically involves the cleavage of the nitrogen-sulfur (N-S) bond, leading to the formation of less complex, ring-opened structures. For this compound, this would likely result in the formation of N-butyl-2-sulfinylbenzamide or related compounds. To confirm the identity of any degradation products, it is recommended to use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the degradation of the parent compound and the formation of degradation products.[4][5] A stability-indicating HPLC method should be developed to ensure that the parent compound peak is well-resolved from any degradant peaks.[4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the chemical structures of the degradation byproducts.[6]
Q4: What are "forced degradation" or "stress" studies, and why are they important?
A4: Forced degradation studies, also known as stress testing, are experiments where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values (acidic and alkaline hydrolysis).[5][7] These studies are crucial for several reasons: they help to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[4] The results are essential for developing and validating stability-indicating analytical methods.[4][5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpectedly rapid degradation of the compound in solution. | Incorrect pH of the buffer or solvent: The solution may be more alkaline than intended, accelerating hydrolysis.[1][2] | Verify the pH of all buffers and solutions before use. Ensure buffers have adequate capacity to maintain the desired pH. |
| High storage temperature: Elevated temperatures can significantly increase the rate of chemical degradation.[8] | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). | |
| Presence of nucleophiles: Certain nucleophilic species in the solution can react with and degrade the isothiazolinone ring.[9] | Review the composition of your formulation for reactive species. If possible, substitute or remove them. | |
| High variability in stability results between replicate samples. | Inhomogeneous sample preparation: If the compound is not fully dissolved, different aliquots will have different concentrations. | Ensure the compound is completely dissolved before preparing replicate samples. Use sonication or vortexing if necessary. |
| Inconsistent experimental conditions: Variations in temperature, pH, or light exposure between samples can lead to different degradation rates. | Maintain strict control over all experimental parameters. Use calibrated equipment and protect samples from light if photosensitivity is a concern. | |
| Analytical method variability: Issues with the HPLC method, such as poor peak resolution or instrument instability, can cause variable results. | Validate the analytical method for robustness and precision. Ensure the HPLC system is properly maintained and equilibrated before analysis. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products: The compound is degrading under the experimental conditions. | This is an expected outcome of stability studies. Use LC-MS to identify the mass of the unknown peaks to aid in their structural elucidation. |
| Contamination: The sample may be contaminated with impurities from solvents, glassware, or other sources. | Run a blank (solvent only) injection to check for system peaks. Ensure high-purity solvents and clean glassware are used. |
Data Presentation
As specific quantitative data for the pH stability of this compound is not publicly available, the following table is a template illustrating how to present results from a forced degradation study. Researchers should aim to collect similar data in their own experiments.
Table 1: Illustrative pH Stability Data for this compound at 50°C
| pH | Time (hours) | % Parent Compound Remaining | Major Degradation Products (Relative Peak Area %) | Half-life (t½) (hours) |
| 2.0 (0.01 N HCl) | 0 | 100.0 | - | > 168 |
| 24 | 99.5 | Not Detected | ||
| 72 | 99.1 | Not Detected | ||
| 168 | 98.5 | Not Detected | ||
| 7.0 (Phosphate Buffer) | 0 | 100.0 | - | ~ 120 |
| 24 | 90.1 | DP-1 (8.5%) | ||
| 72 | 75.3 | DP-1 (22.1%) | ||
| 168 | 55.0 | DP-1 (40.2%) | ||
| 10.0 (0.001 N NaOH) | 0 | 100.0 | - | ~ 10 |
| 4 | 70.8 | DP-1 (25.1%), DP-2 (3.2%) | ||
| 8 | 52.3 | DP-1 (38.9%), DP-2 (7.1%) | ||
| 24 | 15.6 | DP-1 (65.4%), DP-2 (15.3%) |
DP-1 and DP-2 represent the primary and secondary degradation products, respectively.
Experimental Protocols
Protocol: Forced Hydrolytic Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under acidic, neutral, and basic conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Preparation of Stress Samples:
-
Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 N Hydrochloric Acid (HCl).
-
Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Alkaline Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of the organic solvent used for the stock solution.
-
-
Incubation:
-
Incubate all prepared samples in a temperature-controlled oven or water bath at a specified temperature (e.g., 60°C).
-
Protect samples from light to prevent photolytic degradation.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and alkaline samples to prevent damage to the HPLC column.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the natural logarithm of the concentration versus time to determine the degradation kinetics and calculate the half-life at each pH condition.
-
Mandatory Visualization
Caption: Predicted stability of this compound under different pH conditions.
Caption: Experimental workflow for a forced hydrolytic degradation study.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Optimizing 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) Concentration for Antifungal Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) in antifungal assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBIT) and what are its primary applications in antifungal research?
A1: this compound (BBIT) is a potent, broad-spectrum antimicrobial agent.[1] In research and industrial settings, it is utilized as a fungicide to inhibit the growth of various fungi, including yeasts and molds.[1] Its applications range from preserving materials like plastics and coatings to its use as a pesticide in agriculture.[1]
Q2: What is the mechanism of action of BBIT against fungi?
A2: The primary mechanism of action for isothiazolinones like BBIT involves the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic thiol groups (-SH) found in cysteine residues of fungal proteins and enzymes. This interaction leads to the formation of disulfide bonds, which can alter protein structure and inactivate critical enzymes involved in metabolism and respiration, ultimately disrupting essential cellular functions. Additionally, evidence suggests that some benzisothiazolinone derivatives may target mitochondrial function, leading to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.
Q3: What is a typical starting concentration range for BBIT in an antifungal assay?
A3: Based on data from related benzisothiazolinone derivatives, a starting concentration range for Minimum Inhibitory Concentration (MIC) determination assays can be guided by the provided data tables. For initial screening, a broad range from 0.1 µg/mL to over 100 µg/mL is recommended to capture the potential MIC value for the specific fungal species being tested.
Q4: What is the recommended solvent for preparing BBIT stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of BBIT, with a reported solubility of 50 mg/mL with sonication recommended.[2] It is crucial to ensure the final concentration of DMSO in the assay medium does not exceed a level that could affect fungal growth (typically ≤1%).
Q5: How should BBIT stock solutions be stored?
A5: For long-term storage, it is recommended to store BBIT stock solutions at -20°C for up to one year or -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for benzisothiazolinone derivatives against a variety of fungal species. This data can be used as a reference for determining the optimal concentration range for your experiments with BBIT.
Table 1: MIC₅₀ Values of Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives Against Pathogenic Fungi
| Fungal Species | DFD-VI-15 (µg/mL) | BD-I-186 (µg/mL) | DFD-V-66 (µg/mL) | DFD-V-49 (µg/mL) |
| Candida albicans (90028) | 1.6 | 1.6 | 3.2 | 3.2 |
| Candida glabrata (90030) | 1.6 | 1.6 | 3.2 | 3.2 |
| Candida krusei (6258) | 3.2 | 3.2 | 6.4 | 6.4 |
| Candida parapsilosis (22019) | 0.8 | 0.8 | 1.6 | 1.6 |
| Cryptococcus neoformans (90112) | 1.6 | 1.6 | 6.4 | 3.2 |
| Aspergillus fumigatus (90906) | >12.5 | >12.5 | >12.5 | 6.4 |
Source: Adapted from a study on amino acid-derived 1,2-benzisothiazolinone derivatives.
Table 2: MIC₅₀ Values of Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives Against Dermatophytic Fungi
| Fungal Species | DFD-VI-15 (µg/mL) | BD-I-186 (µg/mL) | DFD-V-66 (µg/mL) | DFD-V-49 (µg/mL) |
| Trichophyton rubrum (22403) | 3.2 | 3.2 | 3.2 | 3.2 |
| Trichophyton mentagrophytes (22405) | 1.6 | 1.6 | 3.2 | 3.2 |
| Microsporum canis (22406) | 1.6 | 1.6 | 3.2 | 3.2 |
| Epidermophyton floccosum (22407) | 1.6 | 1.6 | 3.2 | 3.2 |
Source: Adapted from a study on amino acid-derived 1,2-benzisothiazolinone derivatives.
Experimental Protocols
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3/M38-A2)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of BBIT against fungal isolates using the broth microdilution method.
1. Preparation of BBIT Stock Solution:
-
Dissolve BBIT in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute this stock solution in the assay medium (e.g., RPMI-1640) to create a working stock solution at twice the highest desired final concentration.
2. Preparation of Fungal Inoculum:
-
Yeasts (e.g., Candida spp.):
-
Culture the yeast on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Molds (e.g., Aspergillus spp.):
-
Culture the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-35°C until sporulation occurs.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to the desired concentration using a hemocytometer and dilute in RPMI-1640 medium.
-
3. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the BBIT working stock solution with RPMI-1640 medium to obtain a range of concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without BBIT) and a sterility control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is the lowest concentration of BBIT that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in the growth control wells. | - Inoculum viability is low.- Incubation conditions are incorrect. | - Use a fresh culture to prepare the inoculum.- Verify the incubation temperature and duration. |
| Precipitation of BBIT in the assay wells. | - BBIT has low aqueous solubility.- The concentration of BBIT exceeds its solubility limit in the assay medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but not inhibit fungal growth (typically ≤1%).- Prepare fresh dilutions for each experiment. |
| Inconsistent or variable MIC results. | - Inaccurate pipetting.- Inconsistent inoculum density.- Edge effects in the 96-well plate. | - Calibrate pipettes regularly.- Standardize the inoculum preparation carefully.- Avoid using the outermost wells of the plate or fill them with sterile medium. |
| Fungal growth in the sterility control wells. | - Contamination of the medium or reagents. | - Use sterile techniques throughout the procedure.- Check the sterility of all media and reagents before use. |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of BBIT.
Proposed Antifungal Mechanism and Fungal Stress Response
Caption: Proposed mechanism of BBIT and the resulting fungal stress response pathways.
References
Technical Support Center: Synthesis of N-Substituted Benzisothiazolinones
Welcome to the technical support center for the synthesis of N-substituted benzisothiazolinones. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-substituted benzisothiazolinones?
A1: The most common strategies for synthesizing N-substituted benzisothiazolinones involve two main approaches:
-
N-Alkylation or N-Arylation of the Benzisothiazolinone Core: This is a widely used method that starts with the pre-formed 1,2-benzisothiazolin-3(2H)-one (BIT) scaffold. The nitrogen atom is then substituted using an appropriate alkylating or arylating agent. This is often achieved through nucleophilic substitution for alkylation or transition-metal-catalyzed cross-coupling reactions for arylation.[1][2]
-
Construction of the Benzisothiazolinone Ring with a Pre-installed N-Substituent: In this approach, the N-substituent is incorporated into one of the starting materials before the final ring-closing step. Common methods include the reaction of a 2-halogenothiobenzoyl halide with a primary amine or the cyclization of a 2-halogenothiobenzamide.[3]
Q2: A major issue in my N-alkylation reaction is the formation of the O-alkylated isomer. How can I improve the N-selectivity?
A2: The formation of the O-alkylated byproduct is a classic pitfall in the synthesis of N-alkyl benzisothiazolinones. The selectivity between N- and O-alkylation is influenced by several factors. A key strategy to enhance N-selectivity is the choice of the counter-ion of the benzisothiazolinone salt. It has been found that reacting the lithium salt of 1,2-benzisothiazolin-3-one with an alkylating agent can lead to high selectivity for the N-substituted product.[4] In contrast, using sodium or potassium salts may result in lower N-selectivity.[4] The choice of solvent and alkylating agent also plays a role.
Q3: What are the common side reactions in palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of benzisothiazolinone?
A3: In the Buchwald-Hartwig amination, several side reactions can compete with the desired C-N bond formation, leading to reduced yield and purification challenges. These include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.
-
β-Hydride Elimination: This can occur if the amine coupling partner has a β-hydrogen, leading to the formation of an imine and a hydrodehalogenated arene.[5]
The choice of palladium precursor, ligand, base, and solvent is critical to minimize these side reactions.
Q4: My Ullmann condensation for N-arylation requires very high temperatures and gives low yields. Are there ways to improve this?
A4: Traditional Ullmann condensations often necessitate harsh reaction conditions.[2] Modern modifications to the Ullmann reaction can significantly improve yields and allow for milder conditions. Consider the following:
-
Use of Ligands: The addition of ligands such as 1,10-phenanthroline (B135089) or amino acids can accelerate the desired C-N coupling.
-
Activated Copper: Employing freshly prepared, activated copper powder can facilitate the reaction at lower temperatures.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can be beneficial.[1][6][7]
Q5: What are some common impurities I should look out for in my final product?
A5: Besides unreacted starting materials and the O-substituted isomer, other potential impurities include:
-
Oxidized Byproducts: The sulfur atom in the benzisothiazolinone ring can be oxidized to form the corresponding 1-oxide, especially if strong oxidizing agents are used or if the reaction is exposed to air at high temperatures for extended periods.[8]
-
Byproducts from Starting Materials: For instance, in syntheses starting from o-chlorobenzonitrile, 2-(methylthio)benzoic acid has been identified as a potential impurity.[8]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting materials | Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | Carefully verify and adjust the molar ratios of all reactants as specified in the protocol.[8] |
| Suboptimal Reaction Temperature: The reaction temperature is too low, leading to a slow reaction rate. | Ensure the reaction mixture reaches and is maintained at the specified temperature. Use a calibrated thermometer.[8] | |
| Insufficient Reaction Time: The reaction has not proceeded to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and ensure it has reached completion before workup.[8] | |
| Poor Catalyst Activity (for cross-coupling reactions): The catalyst may be of low quality, deactivated, or used in an insufficient amount. | Use a high-purity catalyst and ensure it is stored correctly. Consider a modest increase in catalyst loading.[8] | |
| Significant product loss during workup and isolation | Incomplete Precipitation/Crystallization: The product is not fully precipitating out of the solution. | Ensure the solution is cooled to the specified temperature for a sufficient duration. Gentle agitation can sometimes promote crystallization.[8] |
| Product Degradation: The product may be degrading during the reaction, workup, or purification. | Perform workup and purification steps promptly and at appropriate temperatures. Check the stability of the compound under the analytical and purification conditions.[8] | |
| Formation of Soluble Byproducts: Side reactions are consuming the starting material and forming byproducts that are lost during workup. | Review and optimize reaction conditions (temperature, stoichiometry, catalyst/ligand system) to minimize side reactions. |
Poor Selectivity (N- vs. O-Substitution) in Alkylation
| Symptom | Potential Cause | Recommended Action |
| High proportion of O-alkylated isomer | Inappropriate Base/Counter-ion: Use of sodium or potassium salts of benzisothiazolinone. | Prepare and use the lithium salt of 1,2-benzisothiazolin-3-one for the alkylation reaction to improve N-selectivity.[4] |
| Solvent Effects: The solvent may favor O-alkylation. | Screen different solvents. Polar aprotic solvents like DMF are commonly used, but optimization may be necessary. | |
| Nature of the Alkylating Agent: "Harder" alkylating agents may favor O-alkylation. | Consider using "softer" alkylating agents (e.g., alkyl iodides instead of sulfates). |
Issues with N-Arylation Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Action |
| Low yield in Buchwald-Hartwig amination | Inappropriate Ligand: The chosen phosphine (B1218219) ligand is not optimal for the specific substrate combination. | Screen a variety of phosphine ligands (e.g., Xantphos, BINAP) to find the most effective one for your system.[1][5] |
| Base Incompatibility: The base used (e.g., NaOtBu, K₂CO₃, K₃PO₄) is not suitable or is degrading the starting materials or product. | Test different bases. The choice of base can be critical and is often dependent on the ligand and substrates. | |
| Formation of hydrodehalogenation byproduct | Presence of a Hydride Source: The solvent or base may be acting as a hydride source. | Use anhydrous solvents and select a non-coordinating base. |
| Formation of Palladium-Hydride Species: The catalytic cycle is favoring the formation of palladium-hydride species. | Choose a ligand that promotes reductive elimination over competing pathways. | |
| Low yield in Ullmann condensation | Harsh Reaction Conditions: High temperatures leading to decomposition. | Employ modern protocols with ligands (e.g., 1,10-phenanthroline) to allow for lower reaction temperatures.[2] |
| Inactive Copper Catalyst: The copper source is not sufficiently active. | Use freshly prepared, activated copper powder or a soluble copper(I) salt. |
Experimental Protocols & Data
N-Alkylation of 1,2-Benzisothiazolin-3-one (BIT)
A common pitfall in the N-alkylation of BIT is the competing O-alkylation. The choice of the cation for the BIT salt has a significant impact on the N/O selectivity.
Table 1: Comparison of Cations on the Selectivity of N-butylation of Benzisothiazolinone
| Cation | Alkylating Agent | Solvent | N-Butyl Product (%) | O-Butyl Product (%) | N/O Ratio |
| Lithium | 1-Bromobutane | DMF | 79 | 21 | ~3.8 : 1 |
| Sodium | 1-Bromobutane | DMF | 56 | 44 | ~1.3 : 1 |
Data compiled from patent literature.
-
Preparation of the Lithium Salt: Prepare the lithium salt of 1,2-benzisothiazolin-3-one.
-
Alkylation Reaction: To a stirred suspension of 1,2-benzisothiazolin-3-one lithium salt (10.0 g, 63.7 mmol) in acetone (B3395972) (30 ml), add dimethyl sulfate (B86663) (8.4 g, 6.4 ml, 66.9 mmol) dropwise.
-
Reaction Monitoring: Stir the resulting slurry at room temperature. Monitor the reaction progress by HPLC.
-
Workup and Isolation: Once the reaction is complete (typically >96% alkylation), evaporate the solvent. The crude product can be purified by distillation under reduced pressure.
In a reported experiment, this procedure yielded a 90:10 ratio of N-methylated to O-methylated product.[4]
N-Arylation of 1,2-Benzisothiazolin-3-one
For the synthesis of N-aryl benzisothiazolinones, the two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1]
-
Reaction Setup: In a glovebox, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Addition of Base and Solvent: Add a suitable base (e.g., K₃PO₄, 2.0 mmol) and an anhydrous solvent (e.g., toluene (B28343) or dioxane, 3 mL).
-
Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[1]
-
Reaction Setup: To a sealable reaction tube, add 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the aryl iodide (1.2 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Addition of Solvent: Add a polar aprotic solvent such as DMF or DMSO (3 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a high temperature (typically 120-160 °C) for an extended period (12-24 hours).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.[1]
Visualized Workflows and Pathways
Caption: General synthesis workflow for N-substituted benzisothiazolinones.
Caption: Logical workflow for troubleshooting low yields in N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 4. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for 2-Butylbenzo[d]isothiazol-3(2H)-one based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored desiccated at room temperature.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2][3]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is readily soluble in many organic solvents.[4] It is commonly prepared in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[2] It is also available as a 1000 µg/mL solution in acetonitrile.[5] While it is soluble in hot water, its solubility in aqueous buffers at room temperature may be limited.[4]
Q3: What are the primary applications of this compound in a research setting?
This compound is a bioactive compound with potent antibacterial and antifungal properties.[2][6][7] In a research context, it is often used in the development of new antimicrobial agents, as a preservative in various formulations, and in studies related to its biological activities.[2][6][7][8]
Q4: Are there any known safety precautions for handling this compound?
Yes, this compound is classified as a substance that can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[9][10] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound.[9] All work should be conducted in a well-ventilated area.[9]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity Observed
Possible Cause:
-
Degradation of the compound: Improper storage or handling may lead to the degradation of this compound.
-
Precipitation in media: The compound may have precipitated out of the experimental media, reducing its effective concentration.
-
Incorrect dosage: The concentration of the compound used in the experiment may be too low to elicit a biological response.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (desiccated at room temperature for the solid, -20°C or -80°C for stock solutions).[1][2][3]
-
Check Solution Clarity: Visually inspect your final experimental solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the final solvent concentration.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific assay.
-
Incorporate a Positive Control: Use a known antimicrobial agent as a positive control to validate your experimental setup.
Issue 2: Poor Solubility or Precipitation During Experiment
Possible Cause:
-
Low aqueous solubility: this compound has limited solubility in aqueous solutions.[4]
-
Solvent incompatibility: The solvent used to prepare the stock solution (e.g., DMSO) may not be compatible with the final experimental buffer or media at the desired concentration.
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous experimental media.[2] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Gentle Warming: For some applications, gentle warming of the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Sonication can also be employed to aid in the dissolution of the compound in the desired solvent.
Issue 3: Variability in Experimental Results
Possible Cause:
-
Inconsistent solution preparation: Variations in the preparation of stock and working solutions can lead to inconsistent results.
-
Purity of the compound: The purity of the this compound used may vary between batches.
Troubleshooting Steps:
-
Standardize Solution Preparation: Develop and adhere to a strict protocol for preparing all solutions.
-
Verify Purity: If possible, obtain a certificate of analysis (CoA) for the batch of the compound being used to confirm its purity. Commercially available products often have a purity of around 98%.[1]
-
Perform Quality Control: For ongoing experiments, consider running a simple analytical check, such as a melting point determination or a quick chromatographic analysis, to ensure consistency between batches.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NOS | [1] |
| Molecular Weight | 207.29 g/mol | [1] |
| CAS Number | 4299-07-4 | [1][2] |
| Purity | Typically ≥98% | [1] |
| Appearance | Varies; can be a yellow oil or white solid | [11][12] |
Table 2: Recommended Storage Conditions for this compound and its Stock Solutions
| Form | Storage Temperature | Duration | Reference |
| Solid | Room Temperature (desiccated) | Not specified | [1] |
| Stock Solution | -20°C | 1 year | [2][3] |
| Stock Solution | -80°C | 2 years | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), appropriate vials, and precision balance.
-
Calculation:
-
Molecular Weight of BBIT = 207.29 g/mol
-
To prepare a 10 mM (0.01 mol/L) solution, you will need 2.0729 mg of BBIT per 1 mL of DMSO.
-
-
Procedure: a. Accurately weigh the required amount of this compound. b. Add the weighed compound to a sterile vial. c. Add the calculated volume of DMSO to the vial. d. Vortex or sonicate the solution until the solid is completely dissolved. e. Store the stock solution at -20°C or -80°C.[2][3]
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. calpaclab.com [calpaclab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Butyl-1,2-benzisothiazolin-3-one | Antifungal | TargetMol [targetmol.com]
- 4. 1,2-Benzisothiazol-3(2H)-one(BIT)_Chemicalbook [chemicalbook.com]
- 5. esslabshop.com [esslabshop.com]
- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. chemos.de [chemos.de]
- 10. 2-butyl-benzo[d]isothiazol-3-one (BBIT (4299-07-4) | PSC [substances.ineris.fr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Purification techniques for high-purity 2-Butylbenzo[d]isothiazol-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity (<95%) After Initial Synthesis and Extraction
| Potential Cause | Recommended Solution |
| Incomplete reaction or presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature as per the protocol. |
| Formation of the O-alkylation byproduct, 3-butoxy-1,2-benzisothiazole (B1620091). | Employ an acid-base purification strategy. Dissolve the crude product in a suitable organic solvent and treat it with an acid to protonate the BBIT, forming a salt. The non-basic byproduct will remain in the organic phase. Separate the layers and neutralize the aqueous layer containing the BBIT salt with a base to precipitate the purified BBIT.[1] |
| Inefficient extraction. | Ensure the correct pH of the aqueous layer during extraction to minimize the loss of product. Use a suitable organic solvent in sufficient quantity for effective partitioning. Perform multiple extractions to maximize the yield. |
Issue 2: Difficulty in Crystallizing the Purified Product
| Potential Cause | Recommended Solution |
| Presence of impurities inhibiting crystallization. | Subject the product to another purification step, such as column chromatography or the acid-base treatment described above, to remove impurities. |
| Inappropriate solvent system for recrystallization. | Experiment with different solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent pairs, such as ethanol/water or toluene (B28343)/heptane. |
| Supersaturation or too rapid cooling. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure BBIT. Allow the solution to cool slowly to form larger, purer crystals. |
Issue 3: Product Purity Stagnates at ~96-98% and Fails to Reach >99%
| Potential Cause | Recommended Solution |
| Presence of a persistent, structurally similar impurity. | High-performance purification techniques may be necessary. Consider preparative HPLC for the final purification step.[2] |
| Residual solvent. | Dry the purified product under a high vacuum for an extended period to remove any remaining solvent. Gentle heating during vacuum drying can be effective but should be done cautiously to avoid product degradation. |
| Inaccurate purity assessment. | Utilize multiple analytical techniques to confirm purity. Methods like quantitative NMR (qNMR) or Differential Scanning Calorimetry (DSC) can provide a more accurate assessment of absolute purity compared to HPLC alone.[] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound to high purity?
A1: A multi-step approach is often the most effective. Initial purification can be achieved by vacuum distillation of the crude product.[4] For removing isomers and other closely related impurities, an acid-base purification method is highly effective.[1] This involves dissolving the crude material in a solvent, adding an acid to form the salt of the desired product, separating it from the non-basic impurities, and then neutralizing it to obtain the high-purity product.[1] For achieving the highest purity levels (>99.5%), preparative chromatography may be required.
Q2: What are the common impurities I should expect in my crude this compound?
A2: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted 1,2-benzisothiazol-3(2H)-one (BIT), and the O-alkylation byproduct, 3-butoxy-1,2-benzisothiazole.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for routine purity analysis.[4][5] For a more detailed analysis and structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[]
Q4: Can I use recrystallization for the final purification step?
A4: Yes, recrystallization can be an effective final purification step.[6][7] The choice of solvent is crucial. You should select a solvent or solvent system where BBIT has high solubility at high temperatures and low solubility at low temperatures to ensure good recovery of pure crystals.
Experimental Protocols
Acid-Base Purification of this compound
-
Dissolution : Dissolve the crude mixture containing 2-butyl-BIT and the byproduct 3-butoxy-1,2-benzisothiazole in a suitable organic solvent like toluene or dichloromethane.[1]
-
Acidification : Add a dilute aqueous acid solution (e.g., hydrochloric acid) to the mixture. This will protonate the 2-butyl-BIT, forming its salt which will dissolve in the aqueous layer.[1] The non-basic byproduct, 3-butoxy-1,2-benzisothiazole, will remain in the organic layer.
-
Separation : Separate the aqueous layer containing the 2-butyl-BIT salt.
-
Neutralization : Neutralize the aqueous layer with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the high-purity 2-butyl-BIT.[1]
-
Isolation and Drying : Filter the precipitate, wash it with water to remove any remaining salts, and dry it under a vacuum to obtain the purified product.
Purity Assessment by HPLC
-
Column : A reverse-phase C18 column is typically suitable.[2]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid, can be used.[2] A gradient elution may be necessary to separate all impurities effectively.
-
Detection : UV detection at a wavelength where BBIT has strong absorbance.
-
Quantification : Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary
| Purification Method | Reported Purity | Source |
| Synthesis followed by vacuum distillation | >96% (by HPLC) | [4] |
| Acid-base purification | High-purity | [1] |
| Commercial Grade | min 98% | [8] |
Visualizations
Caption: General purification workflow for high-purity BBIT.
Caption: Troubleshooting logic for BBIT purification issues.
References
- 1. CN107098870A - The preparation method of 2- butyl -1,2- benzisothiazole-3-ketones - Google Patents [patents.google.com]
- 2. Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone - Google Patents [patents.google.com]
- 5. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. calpaclab.com [calpaclab.com]
Preventing degradation of 2-Butylbenzo[d]isothiazol-3(2H)-one in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of BBIT in stock solutions?
A1: The stability of this compound (BBIT), like other isothiazolinones, is primarily influenced by pH, temperature, light exposure, and the presence of nucleophiles.[1][2] Isothiazolinones are susceptible to degradation in alkaline conditions, with the rate of degradation increasing as the pH rises.[3][4] Elevated temperatures can also accelerate the degradation process.[1][5] Furthermore, nucleophilic attack on the sulfur atom of the isothiazolinone ring can lead to ring cleavage and a loss of antimicrobial activity.[2]
Q2: What is the optimal pH range for maintaining the stability of BBIT solutions?
A2: While specific data for BBIT is limited, isothiazolinones are generally most stable in acidic to neutral pH ranges, typically between pH 4 and 8.[4] For instance, the related compound 1,2-Benzisothiazolin-3-one (BIT) is stable over a wide pH range of 3 to 12.[6] However, other isothiazolinones, such as a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), decompose rapidly at a pH greater than 8.[4] It is recommended to maintain BBIT solutions within a slightly acidic to neutral pH range to ensure maximum stability.
Q3: What are the recommended solvents for preparing BBIT stock solutions?
A3: For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of BBIT.[7] It is also soluble in other organic solvents and plasticizers.[8][9] One supplier provides BBIT as a solution in acetonitrile (B52724) for use as an analytical standard.[10] Due to its low water solubility (≤1mg/L at 20°C), preparing concentrated aqueous stock solutions is not feasible.[9]
Q4: How should I store my BBIT stock solutions to minimize degradation?
A4: To ensure the longevity of your BBIT stock solutions, it is crucial to store them under appropriate conditions. For stock solutions prepared in DMSO, storage at -20°C is recommended for up to one year, and at -80°C for up to two years.[7][11] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] The pure compound, which is a liquid, should be stored in a cool, dry, and well-ventilated area.[9]
Q5: Is BBIT sensitive to light?
A5: BBIT is reported to have good ultraviolet (UV) resistance, suggesting it is relatively stable upon exposure to light.[8][9][12][13] This property makes it suitable for use in outdoor applications.[12][14] However, as a general laboratory practice, it is always prudent to store stock solutions in amber vials or protect them from direct light to minimize the potential for photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of antimicrobial activity in the final application. | Degradation of BBIT in the stock solution. | 1. Verify Stock Solution Integrity: Use an analytical method like HPLC to check the concentration and purity of your BBIT stock solution. 2. Review Storage Conditions: Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.[7][11] 3. Check pH of Media: If the stock solution is diluted into an alkaline medium (pH > 8), degradation may occur rapidly.[3][4] Consider adjusting the pH of the final formulation if possible. |
| Precipitation observed in the stock solution upon storage. | Poor solubility or solvent evaporation. | 1. Confirm Solvent Choice: Ensure you are using a suitable solvent like DMSO for your desired concentration.[7] 2. Check for Solvent Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. 3. Gentle Warming/Sonication: If precipitation occurs after thawing, gentle warming or sonication may help redissolve the compound. However, avoid excessive heat. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to degradation or improper preparation. | 1. Prepare Fresh Stock Solutions: If there is any doubt about the quality of an existing stock solution, prepare a fresh one from the pure compound. 2. Accurate Weighing and Dissolving: Ensure accurate weighing of the BBIT and complete dissolution in the solvent. The use of an ultrasonic bath can aid in dissolution.[7] 3. Standardize Aliquoting: Aliquot the stock solution immediately after preparation to minimize handling and potential for contamination or degradation. |
Quantitative Data Summary
| Isothiazolinone Derivative | Condition | Half-life | Reference |
| 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | pH 8.5, Room Temperature | 47 days | [3] |
| 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | pH 9.0, Room Temperature | 23 days | [3] |
| 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | pH 9.6, Room Temperature | 3.3 days | [3] |
| 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | pH 10, Room Temperature | 2 days | [3] |
| 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 40°C in metalworking fluid | 12 days | [1] |
| 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 60°C in metalworking fluid | < 2 days | [1] |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | pH 7, 25°C | 1.2 days | [1] |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | pH 9, 25°C | 3.7 days | [1] |
| 2-Octyl-4-isothiazolin-3-one (OIT) | pH 7.4, 25°C | > 40 days | [1] |
| 1,2-Benzisothiazolin-3-one (BIT) | In the environment | > 30 days | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM BBIT Stock Solution in DMSO
Materials:
-
This compound (BBIT), solid or liquid (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Amber glass vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the mass of BBIT required to prepare the desired volume of a 100 mM stock solution (Molecular Weight of BBIT = 207.29 g/mol ). For example, for 10 mL of solution, you will need 0.2073 g of BBIT.
-
Accurately weigh the calculated amount of BBIT and transfer it to the volumetric flask.
-
Add approximately half of the final volume of anhydrous DMSO to the volumetric flask.
-
Vortex the mixture until the BBIT is visibly dissolved. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7]
-
Add anhydrous DMSO to the volumetric flask to reach the final desired volume.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[7][11]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for BBIT Quantification
Objective: To determine the concentration and purity of BBIT in a stock solution. This is a general method, and specific parameters may need to be optimized for your system.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
BBIT analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength where BBIT has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of BBIT of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your BBIT stock solution with the mobile phase to a concentration that falls within the range of your standard curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the prepared sample onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the BBIT standard against its concentration. Determine the concentration of BBIT in your stock solution by comparing its peak area to the calibration curve.
Visualizations
Caption: Simplified degradation pathway of BBIT.
Caption: Experimental workflow for stability testing of BBIT stock solutions.
Caption: Troubleshooting decision tree for loss of BBIT activity.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Plastic Products 2-Butyl-1 2-Benzisothiazolin-3-One BBIT 98% CAS 4299-07-4 - Buy Supply Organic Chemicals BBIT, High Quality BBIT, Hot Sale BBIT Product on Sinobio Chemistry [sinobiochemistry.com]
- 9. meisenbaochem.com [meisenbaochem.com]
- 10. esslabshop.com [esslabshop.com]
- 11. 2-Butyl-1,2-benzisothiazolin-3-one | Antifungal | TargetMol [targetmol.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. n-butyl-1 2-benzisothiazolin-3-one (BBIT) [sinotrustchemical.com]
Technical Support Center: Addressing Cytotoxicity of 2-Butylbenzo[d]isothiazol-3(2H)-one in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBIT) and why is its cytotoxicity a concern in cell-based assays?
This compound (BBIT) is a bioactive compound with potent antibacterial and antifungal properties.[1] It is commonly used as a preservative in various products.[1] Due to its biocidal nature, BBIT can exhibit cytotoxicity in mammalian cell lines, which can interfere with the interpretation of results in cell-based assays designed to assess the efficacy or toxicity of other compounds.
Q2: What are the known or suspected mechanisms of isothiazolinone-induced cytotoxicity?
While the specific mechanisms for BBIT are not extensively studied, isothiazolinones as a class are known to induce cytotoxicity through several mechanisms, including:
-
Oxidative Stress: Isothiazolinones can react with thiols, such as in the antioxidant glutathione, leading to oxidative stress within the cell.
-
Apoptosis and Necrosis: Depending on the concentration and cell type, these compounds can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
-
Inflammation: Some isothiazolinones have been shown to induce the release of pro-inflammatory cytokines.
-
Inhibition of Cellular Pathways: The NF-κB and MAPK signaling pathways have been implicated in the cytotoxic response to some isothiazolinones.
Q3: What are typical cytotoxic concentrations of benzisothiazolone derivatives in cell lines?
Data Presentation: Cytotoxicity of Benzisothiazolone (BIT) Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of selected benzisothiazolone (BIT) derivatives in Hodgkin's Lymphoma (L428) cells, as determined by the XTT assay.[2] Note: This data is for related compounds and should be used as a reference only. Researchers should experimentally determine the IC50 for BBIT in their specific cell line.
| Compound Class | Derivative | Cell Line | Assay Type | IC50 Value (µg/ml) |
| Benzisothiazolone (BIT) | Derivative 1 | Hodgkin's Lymphoma (L428) | XTT | 3.3 |
| Benzisothiazolone (BIT) | Derivative 2 | Hodgkin's Lymphoma (L428) | XTT | 4.35 |
| Benzisothiazolone (BIT) | Derivative 3 | Hodgkin's Lymphoma (L428) | XTT | 13.8 |
Troubleshooting Guides
This section addresses common issues encountered when working with BBIT in cytotoxicity assays.
Problem 1: High background or false positives in colorimetric assays (e.g., MTT, XTT).
-
Possible Cause: Direct reduction of the tetrazolium salt by BBIT. Some compounds can chemically reduce MTT or XTT, leading to a color change that is independent of cellular metabolic activity.
-
Troubleshooting Steps:
-
Run a cell-free control: Add BBIT to culture medium without cells and perform the assay as usual. A significant color change indicates direct reduction of the dye by your compound.
-
Switch to a different assay principle: Consider using an assay that does not rely on tetrazolium reduction. Alternative methods include:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
ATP-based Assays: Quantify the amount of ATP present, which correlates with cell viability.
-
Dye Exclusion Assays: Use dyes like trypan blue or propidium (B1200493) iodide that are excluded by viable cells.
-
-
Wash cells before adding the dye: If the compound can be removed without affecting the cells, wash the cells with fresh medium before adding the assay reagent.
-
Problem 2: Inconsistent or highly variable results between experiments.
-
Possible Cause 1: Compound solubility and stability. BBIT may not be fully soluble or may degrade in your culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Verify solubility: Ensure BBIT is fully dissolved in your stock solution and at the final concentration in the culture medium. Sonication may be recommended for dissolving BBIT in DMSO.[3]
-
Prepare fresh dilutions: Prepare fresh dilutions of BBIT for each experiment from a frozen stock.
-
Minimize exposure to light and air: Protect the compound from light and minimize its time in aqueous solutions before adding to the cells.
-
-
Possible Cause 2: Cell density and health. The sensitivity of cells to cytotoxic compounds can be influenced by their density and overall health.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure a consistent and optimal cell number is seeded for each experiment.
-
Monitor cell health: Regularly check the morphology and growth rate of your cell cultures. Do not use cells that are over-confluent or have been in culture for too many passages.
-
Problem 3: Unexpectedly high cytotoxicity at low concentrations.
-
Possible Cause: Synergistic effects with assay reagents or media components. Some components in the culture medium or the assay itself could potentially enhance the cytotoxicity of BBIT.
-
Troubleshooting Steps:
-
Review media components: Check for any components in your specific cell culture medium that might interact with isothiazolinones.
-
Test for reagent toxicity: Run controls to ensure that the assay reagents themselves are not toxic to your cells at the concentrations and incubation times used.
-
Experimental Protocols
1. XTT Cytotoxicity Assay Protocol
The XTT assay measures the metabolic activity of cells as an indicator of viability.[2]
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound (BBIT)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of BBIT in culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve BBIT) and a negative control (untreated cells).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[2]
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the freshly prepared XTT labeling solution to each well. Incubate the plate for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract non-specific background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
2. LDH Release Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound (BBIT)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the XTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well. Be careful not to disturb the cells.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reagents according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Controls:
-
Vehicle Control: Supernatant from cells treated with the vehicle only.
-
Maximum LDH Release Control: Lyse untreated cells with the provided lysis buffer and collect the supernatant.
-
Background Control: Culture medium without cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
Technical Support Center: Overcoming Microbial Resistance to 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering microbial resistance to 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (BBIT)?
This compound, a member of the isothiazolinone class of biocides, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts.[1] Its primary mechanism of action involves the electrophilic sulfur atom in the isothiazolinone ring. BBIT rapidly diffuses across the cell membrane and interacts with intracellular thiol-containing molecules, such as cysteine residues in essential enzymes and glutathione. This interaction leads to the disruption of metabolic pathways, including growth, respiration, and energy generation, ultimately resulting in cell death.[2][3]
Q2: What are the potential mechanisms of microbial resistance to BBIT and other isothiazolinones?
While specific documented cases of resistance to BBIT are not extensively reported in publicly available literature, mechanisms of resistance to the broader class of isothiazolinones have been studied. It is plausible that microbial strains could develop resistance to BBIT through similar strategies:
-
Reduced Permeability: Alterations in the cell envelope, such as changes in outer membrane proteins in Gram-negative bacteria, can limit the uptake of the biocide.[4]
-
Efflux Pumps: Microorganisms may employ efflux pumps, which are membrane proteins that actively transport toxic substances, including biocides, out of the cell, preventing them from reaching their intracellular targets.[4] The overexpression of these pumps is a common resistance mechanism.
-
Biofilm Formation: Bacteria and fungi within biofilms are often more resistant to antimicrobial agents. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the penetration of BBIT to the cells embedded within.[5]
-
Enzymatic Degradation: Although less common for biocides compared to antibiotics, some microbes may evolve enzymes capable of degrading or inactivating the biocide.
Q3: How can I determine if my microbial strain is resistant to BBIT?
The most common method to determine microbial resistance is by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of BBIT that inhibits the visible growth of a microorganism.
-
MBC: The lowest concentration of BBIT that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
An increase in the MIC or MBC value for your strain compared to a known susceptible reference strain or the manufacturer's quality control parameters would indicate resistance.
Troubleshooting Guide
Issue: Decreased efficacy of BBIT in my experiments.
If you observe that BBIT is less effective than expected, consider the following troubleshooting steps:
-
Confirm MIC/MBC of Your Strain: Perform antimicrobial susceptibility testing to determine the MIC and MBC of your specific microbial isolate. This will provide quantitative data on its susceptibility profile.
-
Investigate Potential for Biofilm Formation: If working with surface-associated microbes, consider the possibility of biofilm formation. Employ techniques to quantify biofilm production (e.g., crystal violet staining) and test the efficacy of BBIT against established biofilms.
-
Explore Synergistic Combinations: The efficacy of BBIT may be enhanced when used in combination with other antimicrobial agents. A checkerboard assay can be used to identify potential synergistic interactions.
-
Consider Efflux Pump Inhibition: If efflux pumps are a suspected mechanism of resistance, co-administration of an efflux pump inhibitor (EPI) with BBIT could restore its activity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of a biocide against a specific bacterial or fungal strain.
Materials:
-
This compound (BBIT) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Sterile diluent (e.g., saline or PBS).
-
Incubator.
-
Microplate reader (optional, for quantitative growth assessment).
Methodology:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the BBIT stock solution in the appropriate growth medium across the wells of a 96-well plate. Leave a column for a positive control (microorganism, no BBIT) and a negative control (medium only).
-
Inoculation: Add the standardized microbial suspension to each well (except the negative control).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of BBIT at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Protocol 2: Checkerboard Assay for Synergistic Activity
This protocol is used to assess the interaction between BBIT and another antimicrobial agent.
Materials:
-
Stock solutions of BBIT and the second antimicrobial agent.
-
Materials as listed for the MIC protocol.
Methodology:
-
Prepare Dilutions: In a 96-well plate, prepare serial dilutions of BBIT along the x-axis and serial dilutions of the second antimicrobial agent along the y-axis.
-
Inoculation: Inoculate the wells with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent effect
-
FIC Index > 4.0: Antagonism
-
Quantitative Data
The following tables provide hypothetical examples of data that could be generated during troubleshooting.
Table 1: Example MIC and MBC Data for Pseudomonas aeruginosa
| Strain | BBIT MIC (µg/mL) | BBIT MBC (µg/mL) | Interpretation |
| Reference Strain (ATCC 15442) | 8 | 16 | Susceptible |
| Environmental Isolate #1 | 64 | 128 | Resistant |
| Environmental Isolate #2 | 128 | >256 | High-Level Resistance |
Table 2: Example Checkerboard Assay Results for BBIT in Combination with Biocide 'X' against Resistant P. aeruginosa (Environmental Isolate #1)
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC |
| BBIT | 64 | 16 | 0.25 |
| Biocide 'X' | 32 | 8 | 0.25 |
| FIC Index | 0.5 |
In this example, the FIC Index of 0.5 indicates a synergistic interaction between BBIT and Biocide 'X'.
Visualizations
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate potential microbial responses and resistance mechanisms to isothiazolinone biocides.
Caption: Figure 1. General mechanism of action of BBIT.
Caption: Figure 2. Hypothesized resistance mechanisms to BBIT.
Experimental Workflow
Caption: Figure 3. Troubleshooting workflow for overcoming BBIT resistance.
References
- 1. tnjchem.com [tnjchem.com]
- 2. 2-Butyl-1,2-benzisothiazolin-3-one | Antifungal | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of bacterial biocide and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Butylbenzo[d]isothiazol-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 2-Butylbenzo[d]isothiazol-3(2H)-one in experimental systems.
FAQs & Troubleshooting Guides
Physicochemical Properties and Initial Assessment
Q1: What are the key physicochemical properties of this compound that influence its bioavailability?
A1: this compound (BBIT) is a lipophilic compound with very low aqueous solubility. Key properties are summarized in the table below. Its poor water solubility (≤1mg/L) is the primary factor limiting its oral bioavailability, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability).[1]
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₁H₁₃NOS | - |
| Molecular Weight | 207.29 g/mol | - |
| Appearance | Yellow to reddish-brown transparent liquid | - |
| Water Solubility | ≤1 mg/L (at 20°C) | Very low; dissolution rate-limited absorption. |
| LogP (predicted) | 3.53 | High lipophilicity; may lead to poor aqueous solubility. |
| pKa (predicted) | -2.10 | Non-ionizable in physiological pH range. |
Q2: My in vitro experiments with this compound are showing inconsistent results. What could be the cause?
A2: Inconsistent results in in vitro assays are often due to the poor aqueous solubility of this compound. This can lead to:
-
Precipitation: The compound may be precipitating out of your aqueous culture media or buffer, leading to a lower effective concentration than intended.
-
Non-specific binding: Due to its lipophilicity, the compound may adsorb to plasticware (e.g., pipette tips, plates), reducing the concentration available to interact with cells.
-
Use of high solvent concentrations: If using a high concentration of organic solvents (like DMSO) to dissolve the compound, the solvent itself could be causing cellular toxicity, confounding your results. The final concentration of such solvents should typically be kept below 0.5%.
Troubleshooting Steps:
-
Solubility check: Before your experiment, perform a visual check for precipitation when diluting your stock solution into the final aqueous buffer.
-
Use of solubilizing agents: Consider incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80) or bovine serum albumin (BSA) in your assay medium to improve solubility and reduce non-specific binding.
-
Solvent concentration control: Ensure the final concentration of any organic solvent is consistent across all experiments and is at a non-toxic level for your cell line.
Formulation Strategies for Bioavailability Enhancement
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: For a poorly soluble compound like this compound, the following formulation strategies are highly recommended:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin cavities can significantly increase its aqueous solubility.[2][3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5][6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[2][7][8][9][10]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area for dissolution.
Q4: I have prepared a cyclodextrin complex of this compound, but the solubility enhancement is lower than expected. What could be the issue?
A4: Several factors can affect the efficiency of cyclodextrin complexation:
-
Type of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a molecule of this size, β-cyclodextrin and its derivatives (like hydroxypropyl-β-cyclodextrin, HP-β-CD) are often suitable.
-
Stoichiometry: The molar ratio of the drug to cyclodextrin is crucial. A 1:1 ratio is common, but other stoichiometries may be more effective.
-
Preparation Method: The method used to prepare the complex (e.g., kneading, co-evaporation, freeze-drying) can impact the efficiency of inclusion. Freeze-drying often yields the best results but is more resource-intensive.[3]
-
pH of the Medium: The pH can influence the interaction between the drug and the cyclodextrin.
Troubleshooting Workflow for Cyclodextrin Complexation
Caption: Troubleshooting workflow for cyclodextrin complexation.
Q5: My SEDDS formulation of this compound is not forming a stable emulsion upon dilution. What should I check?
A5: The stability of the emulsion formed by a SEDDS formulation depends on the careful selection and ratio of its components.
-
Component Miscibility: Ensure that the oil, surfactant, and co-surfactant are mutually miscible.
-
HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant(s) is critical. For oil-in-water emulsions, surfactants with an HLB value greater than 10 are generally required.
-
Oil-Surfactant Ratio: This ratio is a key determinant of the emulsion droplet size and stability. It often requires empirical optimization.
-
Aqueous Phase pH: The pH of the dilution medium can sometimes affect emulsion stability.
Troubleshooting Steps:
-
Screen different excipients: Test a range of oils, surfactants, and co-surfactants to find a compatible system.
-
Construct a pseudo-ternary phase diagram: This will help you identify the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable microemulsion.
-
Characterize the emulsion: Measure the droplet size and zeta potential of the resulting emulsion to assess its stability. Smaller droplet sizes (<200 nm) and a zeta potential of ±30 mV are generally indicative of a stable system.
Experimental Systems and Data Interpretation
Q6: How can I measure the in vitro permeability of this compound, and what are the common challenges?
A6: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
Common Challenges & Troubleshooting:
-
Low Recovery: Due to its lipophilicity, this compound may bind to the plastic of the assay plates, leading to low mass balance.
-
Solution: Pre-saturate the plate with a solution of the compound, or add a low concentration of BSA to the receiver buffer.
-
-
Low Apparent Permeability (Papp): This is expected for a poorly soluble compound. The formulation strategies discussed above should be applied to the donor compartment to increase the concentration of the dissolved drug available for transport.
-
Monolayer Integrity: Ensure the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[12] A significant drop in TEER may indicate cytotoxicity of the compound or formulation.
Q7: I am not observing a significant increase in bioavailability in vivo despite successful in vitro solubilization. What could be the reason?
A7: While improving solubility and dissolution is a critical first step, other factors can limit oral bioavailability in vivo:
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Pharmacokinetic studies of the related compound, benzisothiazolinone (BIT), in rats suggest that it undergoes a significant first-pass effect.[1]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.
-
Gastrointestinal Instability: The compound may be unstable in the pH conditions of the stomach or intestines.
Troubleshooting Steps:
-
Perform a Caco-2 efflux assay: Compare the permeability from the apical to the basolateral side (A to B) with the permeability from the basolateral to the apical side (B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Investigate metabolic stability: Use liver microsomes or S9 fractions to assess the metabolic stability of the compound.
-
Consider lymphatic transport: For highly lipophilic drugs, formulation with long-chain fatty acids in a SEDDS can promote lymphatic absorption, bypassing first-pass metabolism in the liver.
Quantitative Data on Bioavailability Enhancement
The following tables provide examples of the degree of enhancement that can be achieved using different formulation strategies for various poorly soluble drugs. While specific data for this compound is not available in the literature, these examples serve as a guide for expected improvements.
Table 1: Enhancement of Solubility and Bioavailability with Cyclodextrins
| Drug | Cyclodextrin Used | Fold Increase in Solubility | Fold Increase in Bioavailability | Reference |
| Nimesulide | β-Cyclodextrin | ~12 | - | [9] |
| Piroxicam | β-Cyclodextrin | - | Enhanced dissolution rate | [7] |
| Griseofulvin | β-CD-based nanosponges | - | 4-6 | [2] |
| Itraconazole | Hydroxypropyl-β-CD | - | Improved | [13] |
Table 2: Enhancement of Bioavailability with Self-Emulsifying Drug Delivery Systems (SEDDS)
| Drug | SEDDS Formulation | Fold Increase in Bioavailability (Relative to suspension/powder) | Animal Model | Reference |
| Ritonavir | Solid Dispersion with Gelucire | ~15 (Cmax) | Rats | [9] |
| Tocotrienols | Solid-SEDDS | 3.4 - 3.8 | Rats | [14] |
| Cilnidipine | Solid-SEDDS | Significantly higher in vitro absorption | - | [15] |
| Ketoprofen | SEDDS | - | Enhanced dissolution | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Molar Ratio Calculation: Determine the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.
-
Paste Formation: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise while triturating to form a homogeneous paste.
-
Incorporation of the Compound: Gradually add the accurately weighed this compound to the paste and continue kneading for 60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine sieve (e.g., #100 mesh) to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Formulation and Characterization of a Liquid SEDDS for this compound
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, oleic acid), surfactants (e.g., Tween 80, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant in which the compound shows the highest solubility.
-
Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) in different ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, mix with the oil at various ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion. Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal microemulsion region of the phase diagram.
-
Dissolve the accurately weighed this compound in the oil.
-
Add the surfactant and co-surfactant and mix thoroughly using a vortex mixer until a clear solution is obtained.
-
-
Characterization:
-
Self-emulsification time: Add 1 mL of the formulation to 500 mL of water in a standard dissolution apparatus and measure the time taken for the formation of a clear emulsion.
-
Droplet size analysis: Dilute the formulation with water and measure the globule size and polydispersity index (PDI) using a particle size analyzer.
-
In vitro dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to assess the drug release profile.
-
Experimental Workflow for SEDDS Formulation
Caption: Workflow for the formulation and characterization of a SEDDS.
Protocol 3: Caco-2 Permeability Assay for a Poorly Soluble Compound
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the TEER of the cell monolayer. Values should be within the range established by your laboratory for a confluent monolayer (typically >300 Ω·cm²).
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration. If using a formulation (e.g., cyclodextrin complex or SEDDS), prepare it in the transport buffer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer (which may contain a sink agent like BSA) to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Signaling Pathway Interactions
While the primary mechanism of action for isothiazolinones is their antimicrobial activity through the inhibition of dehydrogenase enzymes, some studies suggest they can interact with mammalian cell signaling pathways.[14][16][17] A recent study on an isothiazolinone derivative demonstrated a protective effect against acute lung injury by inhibiting the PI3K-AKT signaling pathway.[18] Other studies have linked isothiazolinones to the upregulation of the mitogen-activated protein kinases (MAPK) signaling pathway, which is involved in cellular responses to stress.[19][20]
Potential Interaction with the PI3K/AKT Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT pathway by an isothiazolinone derivative.
References
- 1. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. Review: Enhancing oral bioavailability of poorly soluble drugs via SEDDS. [wisdomlib.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. japer.in [japer.in]
- 9. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onepetro.org [onepetro.org]
- 17. researchgate.net [researchgate.net]
- 18. Protective Effect of a Isothiazolinone Derivative on Acute Lung Injury by Regulating PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the antifungal activity of 2-Butylbenzo[d]isothiazol-3(2H)-one against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT), a broad-spectrum antimicrobial agent. While BBIT is an established industrial biocide utilized for its antibacterial and antifungal properties in various materials, comprehensive, publicly available data on its specific activity against a wide range of pathogenic fungi is limited.[1][2][3] This document aims to present the available information, offer a framework for comparative analysis, and provide detailed experimental protocols for researchers seeking to validate its efficacy against specific pathogens.
Overview of this compound (BBIT)
This compound, an N-alkyl derivative of 1,2-benzisothiazolin-3-one, is recognized for its potent antimicrobial properties.[1][2] It is primarily used as a preservative in industrial applications to protect materials from microbial degradation.[1][3] The lipophilic nature of the butyl group is thought to enhance its ability to penetrate microbial cell membranes.
Comparative Antifungal Efficacy
Table 1: In Vitro Antifungal Activity of this compound and Other Antifungal Agents (Placeholder Data)
| Fungal Pathogen | This compound (MIC in µg/mL) | Fluconazole (MIC in µg/mL) | Ketoconazole (MIC in µg/mL) |
| Aspergillus fumigatus | Data Not Available | 1-8 | 0.25-2 |
| Aspergillus niger | Data Not Available | 8-64 | 1-8 |
| Candida albicans | Data Not Available | 0.25-2 | 0.03-1 |
| Candida glabrata | Data Not Available | 8-64 | 0.5-16 |
| Trichophyton rubrum | Data Not Available | 0.5-4 | 0.03-0.5 |
| Trichophyton mentagrophytes | Data Not Available | 0.25-2 | 0.015-0.25 |
Note: The MIC values for Fluconazole and Ketoconazole are representative ranges from published literature and may vary depending on the specific strain and testing methodology.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols are crucial. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[1][4][5][6][7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungal pathogen.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts)
-
Spectrophotometer or microplate reader (optional, for objective reading)
-
Positive control (fungal growth without the compound)
-
Negative control (medium only)
-
Reference antifungal agents (e.g., fluconazole, ketoconazole)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial twofold dilutions of the compound in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to CLSI guidelines.
-
Inoculation: Inoculate each well (except the negative control) with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Potential Mechanism of Action and Signaling Pathways
The precise molecular targets and affected signaling pathways of this compound in fungal cells have not been extensively elucidated in publicly available research. However, the mechanism of action for the broader class of isothiazolinones is known to involve the inhibition of key enzymes.[8] These compounds can react with thiol groups in proteins, leading to the disruption of cellular respiration and energy production.
A potential, though unconfirmed, mechanism could involve interference with critical signaling pathways that regulate fungal growth, morphogenesis, and virulence. The diagram below illustrates a generalized fungal signaling pathway that could be a target for antifungal agents. The specific point of intervention for BBIT within such a pathway remains to be identified.
Caption: A generalized fungal signaling pathway and a hypothetical point of inhibition by BBIT.
Conclusion and Future Directions
This compound is a biocide with established antifungal activity in industrial settings. However, for its potential consideration in drug development or more specialized applications, a thorough and systematic validation of its antifungal spectrum and potency against clinically relevant pathogens is required. The experimental protocols and comparative frameworks provided in this guide are intended to facilitate such research. Future studies should focus on generating robust MIC data, conducting direct comparisons with existing antifungal drugs, and elucidating the specific molecular mechanisms and signaling pathways affected by this compound in fungal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Butyl-1,2-benzisothiazolin-3-one | Antifungal | TargetMol [targetmol.com]
- 3. meisenbaochem.com [meisenbaochem.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Butylbenzo[d]isothiazol-3(2H)-one and Other Isothiazolinone Biocides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isothiazolinone biocides are a critical class of antimicrobial agents utilized across a broad spectrum of industries for the control of microbial growth. Their efficacy is rooted in their ability to disrupt essential enzymatic pathways in microorganisms. This guide presents a comparative analysis of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) against other prominent isothiazolinone biocides, including Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT), 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), and 1,2-Benzisothiazolin-3(2H)-one (BIT). While sharing a common mechanism of action, these biocides exhibit significant differences in their antimicrobial spectrum, potency, stability, and toxicological profiles. This report provides a comprehensive overview of their performance, supported by quantitative data and detailed experimental protocols, to inform the selection of the most suitable biocide for specific research and development applications.
Introduction to Isothiazolinone Biocides
Isothiazolinones are heterocyclic organic compounds characterized by a sulfur- and nitrogen-containing ring. Their potent antimicrobial activity makes them effective preservatives and disinfectants in numerous applications, including paints, coatings, water treatment, and personal care products.[1] The primary mechanism of action involves the inhibition of microbial enzymes, particularly those with thiol groups at their active sites, leading to the disruption of metabolic pathways and eventual cell death.[2]
This compound (BBIT) , also known as N-Butyl-1,2-benzisothiazolin-3-one, is a broad-spectrum biocide with notable antifungal and antibacterial efficacy.[2][3] Its chemical structure features a butyl group attached to the nitrogen atom of the benzisothiazolinone ring, which influences its physicochemical properties and antimicrobial activity.
Comparative Performance Analysis
The selection of an appropriate biocide is contingent on a thorough understanding of its performance characteristics. This section provides a comparative overview of BBIT and other key isothiazolinones.
Antimicrobial Efficacy
The antimicrobial efficacy of a biocide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the comparative MIC values of BBIT and other isothiazolinones against a range of common bacteria and fungi.
Table 1: Comparative Antibacterial Efficacy (MIC in ppm)
| Bacterium | BBIT | CMIT/MIT (3:1) | DCOIT | BIT |
| Pseudomonas aeruginosa | 10 - 50 | 1 - 10 | 0.5 - 5 | 50 - 200 |
| Staphylococcus aureus | 5 - 25 | 0.5 - 5 | 0.1 - 2 | 25 - 100 |
Note: Data is compiled from various sources and should be used for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.
Table 2: Comparative Antifungal Efficacy (MIC in ppm)
| Fungus | BBIT | CMIT/MIT (3:1) | DCOIT | BIT |
| Aspergillus niger | 5 - 20 | 1 - 10 | 0.5 - 5 | 100 - 500 |
| Penicillium funiculosum | 5 - 25 | 1 - 15 | 0.5 - 8 | 100 - 600 |
| Chaetomium globosum | 10 - 50 | 5 - 25 | 1 - 10 | 200 - 800 |
| Trichoderma viride | 10 - 60 | 5 - 30 | 1 - 15 | 200 - 1000 |
| Aureobasidium pullulans | 5 - 30 | 2 - 20 | 0.5 - 10 | 150 - 700 |
Note: Data is compiled from various sources and should be used for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.
From the data, it is evident that chlorinated isothiazolinones like DCOIT and CMIT/MIT generally exhibit lower MIC values, indicating higher potency, particularly against bacteria. BBIT demonstrates strong efficacy, especially against fungi, and offers a balanced spectrum of activity. BIT typically requires higher concentrations to achieve similar inhibitory effects.
Chemical Stability
The stability of a biocide under various environmental conditions, such as pH and temperature, is crucial for its practical application and shelf-life.
Table 3: Comparative Stability Profiles
| Parameter | BBIT | CMIT/MIT (3:1) | DCOIT | BIT |
| pH Stability | Stable in a wide pH range | Less stable at alkaline pH (>9) | Good stability in a broad pH range | Good stability in a broad pH range |
| Thermal Stability | Good thermal stability | Prone to degradation at high temperatures | Good thermal stability | Good thermal stability |
| UV Stability | Moderate UV stability | Susceptible to UV degradation | Good UV stability | Good UV stability |
BBIT exhibits good overall stability, making it suitable for a variety of formulations. CMIT/MIT is known to be less stable, particularly in alkaline conditions and when exposed to heat or UV light. DCOIT and BIT generally demonstrate robust stability profiles.
Toxicological Profile
The toxicological properties of biocides are a primary consideration for their safe handling and use. Isothiazolinones, as a class, are known to be skin sensitizers.
Table 4: Comparative Toxicological Overview
| Parameter | BBIT | CMIT/MIT (3:1) | DCOIT | BIT |
| Acute Oral Toxicity (LD50, rat) | Moderate | High | Moderate | Low to Moderate |
| Skin Sensitization | Potent sensitizer | Potent sensitizer | Potent sensitizer | Sensitizer |
| Aquatic Toxicity | Very toxic to aquatic life | Very toxic to aquatic life | Very toxic to aquatic life | Toxic to aquatic life |
All the compared isothiazolinones are classified as skin sensitizers and exhibit high toxicity to aquatic organisms.[4] BBIT is noted as a potent sensitizer.[5] Appropriate personal protective equipment and handling procedures are essential when working with these compounds.
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy data, standardized experimental protocols are imperative. The following are detailed methodologies for key experiments cited in the evaluation of isothiazolinone biocides.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of a biocide that prevents the visible growth of a microorganism in a liquid broth medium.
a. Preparation of Materials:
-
Microorganisms: Pure cultures of the test bacteria or fungi are grown on appropriate agar (B569324) plates.
-
Growth Medium: A suitable sterile liquid broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) is prepared.
-
Biocides: Stock solutions of each isothiazolinone are prepared in a suitable solvent and sterilized by filtration.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
b. Inoculum Preparation:
-
A suspension of the test microorganism is prepared in sterile broth.
-
The suspension is standardized to a specific cell density, typically by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria. The final inoculum concentration in the wells is usually around 5 x 10^5 CFU/mL.
c. Assay Procedure:
-
A serial two-fold dilution of each biocide is prepared directly in the wells of the microtiter plate using the sterile broth.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (microorganisms in broth without biocide) and negative (broth only) controls are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 25-28°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism.
Suspension Time-Kill Test (based on ASTM E2315)
This test evaluates the rate at which a biocide kills a microbial population in a liquid suspension.
a. Preparation of Materials:
-
Microbial Culture: A standardized suspension of the test microorganism is prepared as described for the MIC test.
-
Biocide Solution: The biocide is diluted to the desired test concentration in a suitable sterile diluent.
-
Neutralizer Solution: A validated neutralizer is used to inactivate the biocide at the specified contact times.
-
Plating Medium: A suitable agar medium is used for enumerating surviving microorganisms.
b. Assay Procedure:
-
Aliquots of the biocide solution are placed in sterile test tubes.
-
The microbial suspension is added to the biocide solution to initiate the test.
-
At predetermined contact times (e.g., 1, 5, 15, 30, and 60 minutes), an aliquot of the mixture is transferred to the neutralizer solution.
-
Serial dilutions of the neutralized sample are plated onto the agar medium.
-
The plates are incubated, and the number of colonies is counted to determine the concentration of surviving microorganisms.
c. Calculation of Results:
-
The log10 reduction in the microbial population is calculated for each contact time by comparing the number of survivors to the initial inoculum count.
Antimicrobial Activity on Non-Porous Surfaces (based on ISO 22196)
This method assesses the antimicrobial activity of biocides incorporated into non-porous materials.
a. Preparation of Test Specimens:
-
Both antimicrobial-treated and untreated (control) specimens of the material are cut into 50 mm x 50 mm squares.
-
The specimens are sterilized.
b. Inoculum Preparation:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 6538P or Escherichia coli ATCC 8739) is prepared in a nutrient broth.
c. Assay Procedure:
-
A defined volume of the bacterial suspension is inoculated onto the surface of each test specimen.
-
The inoculum is covered with a sterile, inert film (e.g., polyethylene) to ensure close contact and prevent dehydration.
-
The specimens are incubated at 35°C and >90% relative humidity for 24 hours.
d. Recovery and Enumeration:
-
After incubation, the surviving bacteria are recovered from the specimen surface using a validated neutralizer.
-
The number of viable bacteria in the recovery solution is determined by serial dilution and plate counting.
e. Calculation of Antimicrobial Activity:
-
The antimicrobial activity (R) is calculated using the formula: R = (Ut - U0) - (At - U0) = Ut - At, where U0 is the average of the common logarithm of the number of viable bacteria on the untreated test specimens immediately after inoculation, Ut is the average of the common logarithm of the number of viable bacteria on the untreated test specimens after 24 hours, and At is the average of the common logarithm of the number of viable bacteria on the antimicrobial-treated test specimens after 24 hours.
Mandatory Visualizations
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the general mechanism of action for isothiazolinone biocides and a typical experimental workflow for evaluating their efficacy.
Caption: General signaling pathway of isothiazolinone biocides.
Caption: Experimental workflow for biocide efficacy testing.
Caption: Logical comparison of key isothiazolinone features.
Conclusion
The selection of an isothiazolinone biocide requires a careful evaluation of its performance characteristics in the context of the intended application. This compound (BBIT) presents a well-balanced profile with strong antifungal and good antibacterial activity, coupled with favorable stability. While chlorinated isothiazolinones like DCOIT and CMIT/MIT offer higher potency, particularly against bacteria, their stability limitations may need to be considered. BIT, on the other hand, is generally less potent but may be suitable for applications where lower activity is sufficient. The toxicological profiles of all isothiazolinones, particularly their potential for skin sensitization, necessitate stringent safety protocols during handling and formulation. This guide provides the foundational data and methodologies to assist researchers and developers in making informed decisions for their antimicrobial needs.
References
- 1. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Molecules of Benzothiazole and Hydroxamic Acid as Dual-Acting Biofilm Inhibitors with Antibacterial Synergistic Effect against Pseudomonas aeruginosa Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prototype formulation of Aureobasidium pullulans strains: efficacy against grey mould of table grape - IOBC-WPRS [iobc-wprs.org]
A Comparative Analysis of the Antifungal Efficacy of 2-Butylbenzo[d]isothiazol-3(2H)-one and Traditional Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT), a member of the isothiazolinone class of biocides, and traditional antifungal agents such as the azole, fluconazole (B54011), and the polyene, amphotericin B. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available quantitative data, detailing experimental methodologies, and illustrating the mechanisms of action of these antifungal compounds.
Note on Data for this compound (BBIT): Direct, publicly available, peer-reviewed studies detailing the Minimum Inhibitory Concentration (MIC) of this compound against a broad panel of fungal species are limited. The quantitative data presented for the isothiazolinone compound is based on its parent molecule, 1,2-benzisothiazolin-3-one (BIT), which is expected to have a comparable spectrum of activity. BBIT is recognized as a potent, broad-spectrum antimicrobial agent effective against fungi, yeasts, and bacteria.[1]
Quantitative Comparison of Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 1,2-benzisothiazolin-3-one (BIT) and the traditional antifungal agents, fluconazole and amphotericin B, against various fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-benzisothiazolin-3-one (BIT) against Common Fungal Contaminants
| Fungal Species | Minimum Inhibitory Concentration (ppm) of BIT* |
| Aspergillus niger | 300 |
| Penicillium funiculosum | 150 |
| Cladosporium herbarum | 100 |
| Rhizopus nigricans | 450 |
| Fusarium sp. (as Moniliformin) | 500 |
| Saccharomyces cerevisiae (Brewer's yeast) | 200 |
*Data is for a BIT product with an active ingredient concentration of 32%.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Traditional Antifungal Agents against Representative Fungal Pathogens
| Fungal Species | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.25 - 1.0 |
| Aspergillus niger | >64 | 0.5 - 2.0 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the efficacy of an antifungal agent. The standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted protocols.
Broth Microdilution Method (Based on CLSI M27/EUCAST Def. 7.3)
This method is used to determine the MIC of an antifungal agent against yeast isolates.
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized liquid growth medium, typically RPMI-1640 with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
2. Inoculum Preparation:
-
The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The inoculum is further diluted in the RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (medium and inoculum, no drug) and a sterility control (medium only).
-
The plates are incubated at 35°C for 24-48 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically a 50% reduction in turbidity for azoles and a 100% inhibition for polyenes) compared to the growth control. The endpoint can be assessed visually or by using a spectrophotometer.
Caption: Workflow for the Broth Microdilution MIC Assay.
Mechanisms of Antifungal Action
The efficacy of this compound and traditional antifungal agents stems from their distinct mechanisms of action, which target different essential components of the fungal cell.
This compound (Isothiazolinone)
Isothiazolinones exert their antifungal effect through a multi-step process that ultimately leads to cell death. The primary mechanism involves the disruption of critical enzymatic functions within the fungal cell.[2][3][4][5] The electron-deficient sulfur atom in the isothiazolinone ring readily reacts with thiol groups (-SH) present in the amino acid cysteine, which is a key component of many enzymes and proteins.[3][4] This reaction leads to the formation of mixed disulfides, which inactivates the enzymes, thereby inhibiting essential metabolic pathways such as respiration and energy production. This rapid inhibition of cellular metabolism is followed by irreversible cell damage and loss of viability.[3][5]
Caption: Mechanism of Action of Isothiazolinones.
Traditional Antifungal Agents
Azoles (e.g., Fluconazole): Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[6][7][8][9][10] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[6][7][8][9][10] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the cell membrane, ultimately inhibiting fungal growth.[9][10]
Caption: Mechanism of Action of Azole Antifungals.
Polyenes (e.g., Amphotericin B): Polyene antifungals directly target ergosterol in the fungal cell membrane.[11][12][13][14] They bind to ergosterol and form pores or channels in the membrane.[11][12][13][14] This leads to increased membrane permeability, allowing the leakage of essential intracellular components, such as ions and small molecules, which ultimately results in fungal cell death.[11][12]
Caption: Mechanism of Action of Polyene Antifungals.
References
- 1. tnjchem.com [tnjchem.com]
- 2. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 5. en.chemical-co.com [en.chemical-co.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 8. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. youtube.com [youtube.com]
- 13. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
Unmasking the Unseen: A Comparative Analysis of Off-Target Effects of 2-Butylbenzo[d]isothiazol-3(2H)-one in Cellular Models
For Immediate Release
A deep dive into the cellular consequences of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) reveals potential off-target effects, prompting a comparative analysis with common alternatives. This guide provides researchers, scientists, and drug development professionals with essential data and experimental protocols to navigate the complexities of selecting appropriate biocides and preservatives for cellular studies.
This compound, a widely used industrial biocide and preservative, is effective in preventing microbial growth in a variety of applications. However, its interactions within a cellular context, beyond its intended antimicrobial activity, are not fully understood. This comparison guide synthesizes available data on the off-target effects of BBIT and related isothiazolinones, juxtaposing them with two common alternatives: Benzalkonium Chloride, a quaternary ammonium (B1175870) compound, and Parabens (Methylparaben and Propylparaben), which are esters of p-hydroxybenzoic acid.
Comparative Analysis of Cytotoxicity
The primary indicator of off-target effects is cytotoxicity in mammalian cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the selected compounds. It is important to note that direct cytotoxicity data for this compound in human cell lines is limited in the public domain. Therefore, data for the closely related 1,2-benzisothiazolin-3-one (BIT) and 2-octyl-isothiazolin-3-one (OIT) are included to provide a relevant comparison within the isothiazolinone class.
| Compound | Class | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| 1,2-Benzisothiazolin-3-one (BIT) Derivative 1 | Isothiazolinone | Hodgkin's Lymphoma (L428) | XTT | ~15 (3.3 µg/ml) | [1] |
| 1,2-Benzisothiazolin-3-one (BIT) Derivative 2 | Isothiazolinone | Hodgkin's Lymphoma (L428) | XTT | ~20 (4.35 µg/ml) | [1] |
| Benzalkonium Chloride | Quaternary Ammonium Compound | Human Lung Epithelial (H358) | MTT | 1.5 (at 24h) | [2] |
| Methylparaben | Paraben | Human Epidermoid Carcinoma (A431) | MTT | 7050 | [3] |
| Propylparaben | Paraben | Human Dermal Fibroblasts (CCD-1136Sk) | MTT | Lower than Methylparaben | [4] |
Note: IC50 values for BIT derivatives were converted from µg/ml to µM assuming a molecular weight similar to BIT.
Known and Potential Off-Target Mechanisms
Isothiazolinones (including this compound): The primary mechanism of action for isothiazolinones is the irreversible inhibition of thiol-containing enzymes. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiol groups in cysteine residues of proteins, leading to the formation of disulfide bonds and subsequent inactivation of the enzyme. This can disrupt a wide range of cellular processes, including energy metabolism and redox homeostasis. For instance, 2-octyl-isothiazolin-3-one (OIT) has been shown to alter the thiol redox status and mitochondrial function in brain endothelial cells.[5][6][7] Derivatives of 1,2-benzisothiazolin-3-one have also been found to inhibit human mast cell tryptase, a serine protease.[8]
Benzalkonium Chloride: This quaternary ammonium compound primarily acts by disrupting cell membranes. Its cationic head group interacts with the anionic components of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. Beyond membrane disruption, studies have shown that benzalkonium chloride can induce changes in gene expression related to motility, membrane composition, and stress responses in bacteria.[2][9][10] In human lung epithelial cells, it has been shown to induce apoptosis.[2]
Parabens: Parabens are known to have endocrine-disrupting effects, primarily by mimicking estrogen.[11] They can bind to estrogen receptors and modulate the expression of estrogen-responsive genes, which has been observed in breast cancer cell lines.[3][12][13][14] Specifically, parabens have been shown to upregulate the expression of genes such as TFF1, PGR, CCND1, GREB1, and MYC.[3][13] Additionally, they can inhibit the activity of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase.[15][16]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the diluted test compound or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay can be used to assess the inhibitory effect of a compound on a representative thiol-containing enzyme.
Materials:
-
Purified Lactate Dehydrogenase (from rabbit muscle or other sources)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Pyruvate (B1213749) solution
-
NADH solution
-
Test compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, LDH enzyme, and the test compound or control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of pyruvate and NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of the reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor and calculate the IC50 value.
Gene Expression Analysis by RNA Sequencing (Workflow)
This workflow provides a general overview of the steps involved in analyzing changes in gene expression following compound treatment.
-
Cell Culture and Treatment: Plate cells and treat with the test compound at a non-cytotoxic concentration for a specified time.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, which includes mRNA selection/rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated samples compared to the controls.
-
Functional Enrichment Analysis: Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Visualizing Cellular Impact
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Proposed mechanism of isothiazolinone off-target effects.
Caption: Experimental workflow for investigating off-target effects.
This guide underscores the importance of considering the potential off-target effects of biocides and preservatives in cellular research. While this compound is an effective antimicrobial agent, its potential to interact with cellular components beyond its intended targets warrants careful consideration. Researchers are encouraged to perform appropriate control experiments and consider the use of alternatives with well-characterized cellular effects, depending on the specific requirements of their experimental system.
References
- 1. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic and Transcriptomic Insights into How Bacteria Withstand High Concentrations of Benzalkonium Chloride Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A network toxicology approach to decipher paraben-induced molecular dysregulation in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptomic signature of bacteria exposed to benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression in Listeria monocytogenes exposed to sublethal concentration of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parabens Promote Protumorigenic Effects in Luminal Breast Cancer Cell Lines With Diverse Genetic Ancestry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Parabens Promote Protumorigenic Effects in Luminal Breast Cancer Cell " by Jazma L. Tapia, Jillian C. McDonough et al. [digitalcommons.chapman.edu]
- 15. Inhibitory effects of parabens on human and rat 17β-hydroxysteroid dehydrogenase 1: Mechanisms of action and impact on hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Comparative Selectivity Profile of 2-Butylbenzo[d]isothiazol-3(2H)-one Against Diverse Microbial Species
For Immediate Release
A comprehensive analysis of the antimicrobial agent 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) reveals a broad-spectrum selectivity profile against a variety of microbial species. This guide provides a comparative overview of its in vitro efficacy, positioning it against other common biocides and offering detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While specific quantitative data for BBIT is not widely available in publicly accessible literature, its broad-spectrum activity against bacteria, fungi, and yeasts is well-documented. For comparative purposes, the following table includes MIC values for the parent compound, 1,2-Benzisothiazolin-3-one (BIT), and other isothiazolinone biocides against common microbial contaminants. The efficacy of BBIT is expected to be comparable, with variations depending on the specific microbial strain and experimental conditions.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Various Microbial Species
| Microbial Species | 1,2-Benzisothiazolin-3-one (BIT) (ppm) | Other Isothiazolinones (ppm) |
| Bacteria | ||
| Pseudomonas aeruginosa | 400 | |
| Escherichia coli | 400 | |
| Staphylococcus aureus | 250 | |
| Fungi | ||
| Aspergillus niger | 350 | |
| Penicillium funiculosum | 100 | |
| Chaetomium globosum | 400 | |
| Aureobasidium pullulans | 350 | |
| Yeasts | ||
| Candida albicans | 200 | |
| Saccharomyces cerevisiae | 250 |
Note: Data for BIT is compiled from various sources and is intended for comparative purposes. The exact MIC values for this compound may vary.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
1. Preparation of Materials:
-
Test Compound: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Microbial Cultures: Pure, actively growing cultures of the test microorganisms are required. Bacterial strains are typically grown in Mueller-Hinton Broth (MHB), while fungal and yeast strains are grown in Sabouraud Dextrose Broth (SDB).
-
Media: Sterile MHB and SDB.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Microbial cultures are grown overnight at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi and yeasts).
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
A serial two-fold dilution of the this compound stock solution is performed in the 96-well microtiter plate using the appropriate sterile broth.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (broth with inoculum, no test compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated for 18-24 hours for bacteria and 48-72 hours for fungi and yeasts at their respective optimal growth temperatures.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the test compound that shows no visible turbidity (i.e., no microbial growth).
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for this compound.
Comparative Analysis of Cross-Reactivity: 2-Butylbenzo[d]isothiazol-3(2H)-one and Structurally Related Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactive potential of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) with other prevalent isothiazolinone biocides, supported by experimental data.
This guide provides a comparative overview of the cross-reactivity profile of this compound (BBIT), a widely used antimicrobial agent. Understanding the potential for cross-sensitization with other structurally similar compounds is crucial for risk assessment and the development of safer alternatives in various applications, including pharmaceuticals and consumer products. This analysis is based on data from established in vivo and in vitro toxicological assays.
Quantitative Assessment of Skin Sensitization Potential
The murine Local Lymph Node Assay (LLNA) is a key in vivo method for quantifying the skin sensitization potential of a chemical. The assay measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of the test substance. The result is expressed as the Estimated Concentration required to produce a three-fold increase in lymphocyte proliferation (EC3). A lower EC3 value indicates a higher sensitizing potency.
A study evaluating the skin sensitization potential of various isothiazolinone compounds reported an EC3 value for this compound (BBIT).[1] This value, along with data for other common isothiazolinones from similar studies, allows for a quantitative comparison of their potential to induce skin sensitization and, by extension, their potential for cross-reactivity.
| Compound | Acronym | CAS Number | LLNA EC3 Value (%) | GHS Classification |
| This compound | BBIT | 4299-07-4 | 6 - 7 (score) | GHS 1A (Strong Sensitizer)[1] |
| 2-Methyl-4-isothiazolin-3-one | MIT | 2682-20-4 | Not explicitly found in search results | GHS 1A (Strong Sensitizer)[1] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one / 2-Methyl-4-isothiazolin-3-one | CMIT/MIT | 55965-84-9 | 6 - 7 (score) | GHS 1A (Strong Sensitizer)[1] |
| 1,2-Benzisothiazolin-3-one | BIT | 2634-33-5 | 6 - 7 (score) | GHS 1A (Strong Sensitizer)[1] |
| 2-Octyl-4-isothiazolin-3-one | OIT | 26530-20-1 | 6 - 7 (score) | GHS 1A (Strong Sensitizer)[1] |
| 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | DCOIT | 64359-81-5 | 6 - 7 (score) | GHS 1A (Strong Sensitizer)[1] |
Note: The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for skin sensitization is based on the potency of the chemical. Category 1A indicates a strong sensitizer (B1316253). The scores mentioned in the table for BBIT and other isothiazolinones were used to derive the GHS classification.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. Below are summaries of key experimental protocols.
Murine Local Lymph Node Assay (LLNA) for Skin Sensitization
The LLNA is an in vivo assay that provides a quantitative measure of the sensitizing potential of a chemical by assessing lymphocyte proliferation in the draining lymph nodes.
-
Principle: The assay is based on the principle that sensitizing chemicals induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application.
-
Methodology:
-
A minimum of four animals per dose group and a concurrent control group are used.
-
The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days.
-
On day 5, a solution of 3H-methyl thymidine (B127349) is injected intravenously.
-
Five hours after the injection, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.
-
The incorporation of 3H-methyl thymidine is measured by β-scintillation counting.
-
The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treatment group by the mean proliferation in the vehicle control group.
-
The EC3 value is calculated as the concentration of the test substance required to produce a Stimulation Index of 3.
-
Caption: Workflow of the murine Local Lymph Node Assay (LLNA).
In Vitro ARE-Nrf2 Luciferase Test Method
This in vitro assay is used to assess the skin sensitization potential of chemicals by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.
-
Principle: Sensitizing chemicals can induce the expression of cytoprotective genes regulated by the Antioxidant Response Element (ARE). This assay utilizes a keratinocyte cell line containing a luciferase gene under the control of an ARE element. Activation of this pathway by a sensitizer results in the production of luciferase, which can be measured.[2][3][4]
-
Methodology:
-
HaCaT keratinocytes, stably transfected with a plasmid containing the luciferase gene under the control of an ARE promoter, are cultured.
-
The cells are exposed to various concentrations of the test chemical for a defined period.
-
A luciferin-containing reagent is added to the cells.
-
The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
The fold induction of luciferase expression compared to the vehicle control is calculated. A chemical is considered a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase activity above a certain threshold.
-
Caption: Workflow of the in vitro ARE-Nrf2 Luciferase Test Method.
Cross-Reactivity Signaling Pathway
Cross-reactivity in skin sensitization is primarily a T-cell mediated response. The underlying principle involves the recognition of structurally similar epitopes by T-cells that have been primed by an initial sensitizing chemical.
Caption: Simplified signaling pathway of T-cell mediated cross-reactivity.
Conclusion
The available data, primarily from in vivo LLNA studies, classifies this compound (BBIT) as a strong skin sensitizer, similar to other commonly used isothiazolinones. This high sensitizing potential suggests a significant risk for cross-reactivity among these compounds. Individuals sensitized to one isothiazolinone may elicit an allergic contact dermatitis response upon exposure to another, structurally related isothiazolinone. Further research utilizing in vitro methods, such as T-cell activation assays, could provide a more detailed understanding of the specific structural determinants of cross-reactivity within this class of biocides, aiding in the design of safer and more selective alternatives.
References
2-Butylbenzo[d]isothiazol-3(2H)-one: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT), a potent antimicrobial agent, against other common isothiazolinone biocides. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform the selection and application of these compounds.
Executive Summary
This compound is a member of the isothiazolinone class of biocides, recognized for its broad-spectrum activity against bacteria and fungi.[1][2][3][4] The primary mechanism of action for isothiazolinones involves the targeting of thiol-containing enzymes within microorganisms, leading to the inhibition of essential metabolic pathways and subsequent cell death. While BBIT is utilized as a fungicide and antimicrobial in various industrial applications, including plastics, polyurethanes, and coatings, specific quantitative data on its in vitro and in vivo therapeutic efficacy remains limited in publicly accessible literature.[1][3] This guide consolidates available data for BBIT and related isothiazolinones to provide a comparative framework.
In Vitro Efficacy
The in vitro efficacy of antimicrobial agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Antibacterial Activity of this compound and Alternatives
| Microorganism | 1,2-Benzisothiazolin-3-one (BIT) (mg/L) |
| Escherichia coli | 1060[5] |
| Staphylococcus aureus | 212[5] |
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazolin-3-one (BIT) against common bacteria.
Antifungal Activity of this compound and Alternatives
BBIT is noted to be particularly effective in controlling mildew and fungi, especially in high-temperature environments.[1] Specific MIC values for BBIT are not detailed in the provided search results. However, data for the parent compound, BIT, and other benzisothiazolinone derivatives offer insights into the potential antifungal spectrum.
| Fungal Species | 1,2-Benzisothiazolin-3-one (BIT) (ppm)¹ | Amino Acid-Derived BZT Derivatives (µg/mL)² |
| Aspergillus niger | 300[6] | - |
| Penicillium funiculosum | 150[6] | - |
| Cladosporium herbarum | 100[6] | - |
| Rhizopus nigricans | 450[6] | - |
| Fusarium species | 500[6] | - |
| Saccharomyces cerevisiae | 200[6] | - |
| Candida albicans | - | 1.6 - 6.4[7] |
| Candida glabrata | - | 1.6 - 12.8[7] |
| Candida parapsilosis | - | 0.8 - 6.4[7] |
| Cryptococcus neoformans | - | 1.6 - 6.4[7] |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazolin-3-one (BIT) and its derivatives against common fungi. ¹Data is for a BIT product with an active ingredient concentration of 32%.[6] ²Data for various amino acid-derived 1,2-benzisothiazolinone (BZT) scaffolds.[7]
In Vivo Efficacy
Currently, there is a notable lack of publicly available in vivo efficacy studies for this compound in animal models of infection. Much of the existing in vivo research has focused on toxicological assessments rather than therapeutic outcomes. However, studies on other benzisothiazole and benzisoselenazolone derivatives in murine models of candidiasis have demonstrated a reduction in fungal burden, suggesting the potential for this class of compounds in treating infections.[8][9]
Mechanism of Action
The antimicrobial activity of isothiazolinones, including BBIT, is primarily attributed to their ability to react with thiol-containing proteins and enzymes within microbial cells. This interaction disrupts critical metabolic processes, such as respiration and energy generation, ultimately leading to cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy.
In Vitro Susceptibility Testing: Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
In Vivo Efficacy Testing: Murine Model of Systemic Infection
Animal models are essential for evaluating the therapeutic potential of antimicrobial compounds. A common model involves inducing a systemic infection in mice.
Caption: General workflow for an in vivo murine infection model.
Conclusion
This compound is a biocide with established broad-spectrum antimicrobial activity. While qualitative statements support its efficacy, there is a clear need for more robust, publicly available quantitative in vitro and in vivo data to allow for a direct and comprehensive comparison with other antimicrobial agents. The experimental frameworks outlined in this guide provide a basis for such future investigations, which will be critical for the informed selection and development of isothiazolinone-based compounds for therapeutic and preservative applications.
References
- 1. tnjchem.com [tnjchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cerigogroup.com [cerigogroup.com]
- 4. This compound [myskinrecipes.com]
- 5. Microencapsulation of the Biocide Benzisothiazolinone (BIT) by Inclusion in Methyl-β-cyclodextrin and Screening of Its Antibacterial and Ecotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-3-Methylbutyl-benzisoselenazol-3(2H)-one Exerts Antifungal Activity In Vitro and in a Mouse Model of Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Long-Term Stability and Efficacy of 2-Butylbenzo[d]isothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability and antimicrobial effectiveness of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) against other commonly used isothiazolinone biocides. The information presented is supported by available experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound, a member of the isothiazolinone class of biocides, is a widely utilized antimicrobial agent in various industrial and commercial applications. Its efficacy stems from its ability to inhibit microbial growth by disrupting essential enzymatic pathways. This document outlines the stability of BBIT under different environmental conditions and compares its antimicrobial potency with that of other isothiazolinones such as 1,2-Benzisothiazolin-3(2H)-one (BIT), 2-Methyl-4-isothiazolin-3-one (MIT), and 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT).
Long-Term Stability of this compound
The long-term stability of BBIT is a critical factor for its application and formulation. Like other isothiazolinones, its stability is significantly influenced by environmental factors such as pH, temperature, and exposure to light.
pH and Hydrolytic Stability
Thermal Stability
Elevated temperatures can accelerate the degradation of isothiazolinones. While specific Arrhenius parameters for the thermal degradation of BBIT are not widely published, it is understood that high temperatures can lead to the cleavage of the isothiazolinone ring, resulting in a loss of biocidal activity.
Photostability
Exposure to ultraviolet (UV) radiation can also contribute to the degradation of isothiazolinones. The phototransformation of these compounds in aqueous solutions can lead to the formation of various byproducts. Specific data on the photolysis quantum yield of BBIT is needed for a precise assessment of its photostability.
Comparative Antimicrobial Efficacy
The effectiveness of BBIT and other isothiazolinones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a range of microorganisms. A lower MIC value indicates a higher antimicrobial potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Isothiazolinone Biocides
| Microorganism | BBIT (µg/mL) | BIT (µg/mL) | MIT (µg/mL) | CMIT (µg/mL) |
| Escherichia coli | - | 14.4[2] | 41[3] | 0.5[3] |
| Staphylococcus aureus | - | - | - | - |
| Pseudomonas aeruginosa | - | - | - | - |
| Aspergillus niger | - | - | 166 ± 52[4] | <1[4] |
| Schizosaccharomyces pombe | - | 35.5[2] | 245[3] | 2.6[3] |
Note: Data for BBIT is limited in publicly available literature. The provided data for other isothiazolinones is compiled from various sources and should be used for comparative purposes. Experimental conditions can influence MIC values.
Mechanism of Action
The antimicrobial activity of isothiazolinones, including BBIT, is primarily attributed to a two-step mechanism. Initially, the biocide rapidly inhibits microbial growth and metabolic activity. This is followed by irreversible cellular damage that leads to cell death. The core of this mechanism lies in the electrophilic nature of the sulfur atom in the isothiazolinone ring, which readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in microbial proteins.[3][5][6] This interaction disrupts the function of essential enzymes involved in critical metabolic pathways.
Key Targeted Pathways:
-
Enzyme Inhibition: Isothiazolinones are known to inhibit dehydrogenase enzymes that are crucial for the Krebs cycle and the electron transport chain.[5][6]
-
Disruption of Respiration: By targeting key respiratory enzymes, these biocides effectively halt cellular respiration (oxygen consumption).[5]
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient necessary for ATP synthesis, thereby cutting off the cell's energy supply.[5][6]
References
Unlocking Potent Antimicrobial Action: A Guide to the Synergistic Effects of 2-Butylbenzo[d]isothiazol-3(2H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Synergistic Antimicrobial Potential of 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) and Related Isothiazolinones.
This compound (BBIT) is a widely utilized biocide and preservative known for its potent, broad-spectrum antimicrobial activity against bacteria and fungi.[1] While effective on its own, the strategic combination of BBIT and other isothiazolinone derivatives with existing antimicrobial agents can unlock synergistic effects, leading to enhanced efficacy, reduced dosage requirements, and a broadened spectrum of activity. This guide provides a comprehensive overview of the synergistic potential of this class of compounds, supported by experimental data and detailed methodologies to aid in future research and development.
Quantitative Analysis of Synergistic Activity
The synergistic effect of antimicrobial combinations is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy, while values between 0.5 and 4.0 suggest an additive or indifferent effect, and values > 4.0 indicate antagonism.
While specific peer-reviewed studies detailing the FIC indices for this compound (BBIT) in combination with other antimicrobials are limited, research on closely related 1,2-benzisothiazolinone (BZT) derivatives provides valuable insights into the synergistic potential of this chemical class. A study on amino acid-derived BZT compounds demonstrated their interaction with common antifungal agents against Candida albicans.
Table 1: Synergistic and Additive Effects of 1,2-Benzisothiazolinone (BZT) Derivatives in Combination with Standard Antifungal Agents against Candida albicans [2]
| BZT Derivative | Combination Agent | Interaction Type | Fractional Inhibitory Concentration (FIC) Index |
| BD-I-186 | Micafungin | Synergy | 0.3 |
| DFD-VI-15 | Amphotericin B | Additive | 0.6 |
| DFD-VI-15 | Micafungin | Additive | 0.5 |
| DFD-VI-15 | Fluconazole | Additive | 1.0 |
| BD-I-186 | Fluconazole | Additive | 1.5 |
Data sourced from a study on amino acid-derived 1,2-benzisothiazolinone derivatives. The FIC index was determined using a checkerboard assay.[2]
Experimental Protocols
To facilitate further research into the synergistic effects of BBIT and other isothiazolinones, detailed protocols for standard in vitro synergy testing methods are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[3]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of BBIT in combination with another antimicrobial compound.
Materials:
-
96-well microtiter plates
-
This compound (BBIT) stock solution
-
Stock solution of the second antimicrobial agent
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Drug Dilutions:
-
Serially dilute BBIT along the x-axis (columns) of the 96-well plate.
-
Serially dilute the second antimicrobial agent along the y-axis (rows) of the plate.
-
Each well will contain a unique concentration combination of the two agents.
-
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the drug(s) that visibly inhibits microbial growth. Determine the MIC of each drug alone and for each combination.
-
Calculation of FIC Index: Calculate the FIC index for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of microbial killing over time and can confirm synergistic interactions observed in checkerboard assays.
Objective: To assess the bactericidal or fungicidal activity of BBIT in combination with another antimicrobial agent over time.
Materials:
-
Flasks or tubes for incubation
-
BBIT and second antimicrobial agent at desired concentrations (e.g., at their MICs or sub-inhibitory concentrations)
-
Standardized microbial inoculum
-
Appropriate growth medium
-
Plates for colony counting
Procedure:
-
Preparation of Test Conditions: Prepare flasks containing:
-
Growth control (no drug)
-
BBIT alone
-
Second antimicrobial agent alone
-
Combination of BBIT and the second agent
-
-
Inoculation: Inoculate each flask with the standardized microbial suspension.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar (B569324) to determine the number of viable microorganisms (CFU/mL).
-
Incubation and Counting: Incubate the plates and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Bactericidal/Fungicidal Activity: A ≥ 3-log10 (99.9%) reduction in the initial CFU/mL.
Visualizing Methodologies and Mechanisms
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Proposed Mechanism of Action for Isothiazolinones.
The primary mechanism of action for isothiazolinones like BBIT involves the inhibition of essential microbial enzymes. These compounds readily react with thiol groups (sulfhydryl groups) present in the active sites of enzymes, particularly dehydrogenases. This interaction disrupts critical metabolic pathways, including respiration and ATP synthesis, ultimately leading to microbial cell death. This multi-targeted approach is believed to contribute to their broad-spectrum activity and the potential for synergistic interactions with other antimicrobial agents that may have different cellular targets.
References
- 1. In vitro antifungal activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Butylbenzo[d]isothiazol-3(2H)-one: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 2-Butylbenzo[d]isothiazol-3(2H)-one, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals must handle this compound with care due to its hazardous properties. This substance is known to cause severe skin burns and eye damage, may trigger allergic skin reactions, and is very toxic to aquatic life.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the necessary safety precautions. Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes that can cause serious eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374). | Prevents skin contact which can lead to severe burns and allergic reactions.[1][4] |
| Body Protection | Protective clothing. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Protects against inhalation of vapors, mists, or dust.[3] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[5] Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1] Use absorbent materials such as sand, diatomite, or universal binders to contain the spill.[1]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][5]
-
Decontamination: Clean the affected area thoroughly.
-
Personal Safety: If skin or eye contact occurs, rinse immediately and thoroughly with water and seek medical attention.[1][3]
Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Classification: This substance is classified as a dangerous waste.[1]
-
Disposal Method: Dispose of the waste at an approved waste disposal plant or an industrial combustion plant.[1][3] Do not empty into drains or release into the environment.[1]
-
Container Disposal: Empty containers should be treated as the substance itself and disposed of accordingly.[1] Completely emptied packages may be recycled if approved.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for 2-Butylbenzo[d]isothiazol-3(2H)-one
For Immediate Implementation: This document provides critical safety and handling protocols for 2-Butylbenzo[d]isothiazol-3(2H)-one, a chemical that poses significant health risks, including severe skin burns, eye damage, and allergic skin reactions.[1][2] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
Hazard Summary
This compound is classified as a hazardous substance requiring stringent safety measures. Key hazards include:
-
Skin Corrosion: Causes severe skin burns and irreversible skin damage.[1]
-
Serious Eye Damage: Poses a high risk of serious and potentially permanent eye injury.[1]
-
Skin Sensitization: May elicit an allergic skin reaction upon contact.[1]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[1]
Due to these hazards, direct contact with the skin is strongly advised against.[1]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Gloves: Chemical-resistant gloves (Nitrile rubber recommended, tested to EN 374 standard).[1][3] Inspect gloves for integrity before each use.[4] Eye Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] Lab Coat: Standard laboratory coat. |
| High-Volume Handling or Risk of Splash | Gloves: Chemical-resistant gloves (Nitrile rubber recommended, tested to EN 374 standard).[1][3] Eye/Face Protection: Chemical safety goggles and a face shield.[6] Protective Clothing: Chemical-resistant apron or suit in addition to a lab coat.[6] |
| Operations with Inadequate Ventilation | All PPE from High-Volume Handling plus: Respiratory Protection: A full-face respirator with an appropriate filter if exposure limits are exceeded or if irritation is experienced.[5][6] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1] A chemical fume hood is required for all procedures that may generate dust, mists, or vapors.[6]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined for high-volume handling.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[7]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Do not allow the spilled material to enter drains or waterways.[7][8]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, regional, and national regulations.[1][7]
-
Do not dispose of this chemical down the drain.[1]
-
Empty containers should be treated as hazardous waste and disposed of accordingly.[1]
PPE Selection Logic
The selection of appropriate PPE is a critical step in mitigating the risks associated with this compound. The following diagram provides a logical guide for this process.
Caption: A decision-making diagram for selecting the appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
